Product packaging for Medifoxamine(Cat. No.:CAS No. 32359-34-5)

Medifoxamine

Cat. No.: B1676141
CAS No.: 32359-34-5
M. Wt: 257.33 g/mol
InChI Key: QNMGHBMGNRQPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Medifoxamine (formerly known under brand names Clédial and Gerdaxyl) is an atypical antidepressant compound that was approved in the 1990s in several European countries but was subsequently withdrawn from the market in 1999-2000 due to concerns over hepatotoxicity . This molecule is now offered for research purposes only to facilitate scientific investigation into its unique pharmacological profile and the mechanisms underlying its clinical effects and safety profile. From a pharmacological perspective, this compound acts as a relatively weak dopamine reuptake inhibitor with additional serotonergic activity, functioning as a weaker serotonin reuptake inhibitor (SERT IC₅₀ = 1,500 nM) and as an antagonist at 5-HT₂A and 5-HT₂C receptors . The compound produces two active metabolites during first-pass metabolism (CRE-10086 and CRE-10357) which exhibit greater activity than the parent drug and are believed to contribute significantly to its overall pharmacological effects . Unlike many tricyclic antidepressants, this compound lacks significant anticholinergic and alpha-blocker properties, which contributed to its favorable tolerability profile in clinical use at dosages of 100-300 mg daily . Clinical studies conducted prior to its withdrawal demonstrated that this compound possessed both antidepressant and anxiolytic properties with effectiveness comparable to established antidepressants like imipramine and clomipramine in the treatment of major depression . One-year follow-up studies even suggested a potentially favorable benefit/risk ratio compared to fluoxetine, particularly in elderly populations . Pharmacokinetic studies show this compound has low absolute bioavailability (21%) and undergoes rapid absorption with peak plasma concentrations achieved approximately 1 hour after administration, followed by a biphasic elimination pattern with a terminal half-life of 2.8-4.0 hours . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound with appropriate safety precautions, particularly considering its documented hepatotoxicity risk in previous clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO2 B1676141 Medifoxamine CAS No. 32359-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2,2-diphenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGHBMGNRQPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16604-45-8 (fumarate)
Record name Medifoxamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80186078
Record name Medifoxamine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32359-34-5
Record name Medifoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32359-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medifoxamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medifoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medifoxamine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medifoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDIFOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWU7C2A1NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Medifoxamine: A Comprehensive Receptor Binding Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, a previously marketed antidepressant, exhibits a unique and complex receptor binding profile that contributes to its distinct pharmacological effects. This technical guide provides an in-depth analysis of this compound's interactions with various neurotransmitter receptors and transporters. We present a comprehensive summary of its binding affinities, detailed experimental methodologies for receptor binding assays, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a foundational understanding of this compound's mechanism of action and a framework for the investigation of similar compounds.

Introduction

This compound is an atypical antidepressant that was formerly available in several European countries.[1][2] Its therapeutic properties are attributed to its modulation of multiple neurotransmitter systems, primarily through its interaction with dopamine and serotonin receptors and transporters.[1][3] Understanding the nuances of its receptor binding profile is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide synthesizes available data on this compound's binding affinities and provides the technical context necessary for its interpretation and for future research.

Receptor Binding Profile of this compound and its Metabolites

This compound's pharmacological activity is not solely attributable to the parent compound; its two active metabolites, CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine), also contribute significantly to its overall effect.[1] The following tables summarize the in vitro binding affinities (IC50 and Ki values) of this compound and its metabolites for key molecular targets. Lower IC50 and Ki values indicate higher binding affinity.

Table 1: this compound Receptor and Transporter Binding Affinities

TargetThis compound IC50 (nM)This compound Ki (nM)Notes
Dopamine Transporter (DAT)--Acts as a weak dopamine reuptake inhibitor.[1][3]
Serotonin Transporter (SERT)1500[1][3]-Weak serotonin reuptake inhibitor.[1][3]
5-HT2A Receptor950[1][3]~1000[4]Weak antagonist activity.[1][3]
5-HT2C Receptor980[1][3]~1000[4]Weak antagonist activity.[1][3]
α1-Adrenergic Receptor--10-fold lower affinity relative to 5-HT2 binding sites.[1][3]
Muscarinic Acetylcholine Receptors--Very low affinity, lacks anticholinergic properties.[1][3]
Norepinephrine Transporter (NET)--Reportedly inactive as a norepinephrine reuptake inhibitor.[1][3]
5-HT1A, 5-HT1B, 5-HT1D, 5-HT3 Receptors>10,000[1]-Lacks affinity for these serotonin receptor subtypes.[1]

Table 2: Active Metabolites of this compound - Receptor and Transporter Binding Affinities

TargetCRE-10086 IC50 (nM)CRE-10357 IC50 (nM)
Serotonin Transporter (SERT)450[1]660[1]
5-HT2A Receptor330[1]1600[1]
5-HT2C Receptor700[1]6300[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The Ki value is the inhibition constant for a drug; it is the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, such as those presented above, is typically achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[5]

General Principle

Competitive radioligand binding assays measure the affinity of a test compound (e.g., this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for that receptor. The assay is performed by incubating a constant concentration of the radiolabeled ligand and receptor preparation with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Generalized Protocol for Monoamine Transporter Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound for the dopamine transporter (DAT) or serotonin transporter (SERT).

3.2.1. Materials

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine or serotonin transporter.

  • Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT).

  • 96-well Plates.

  • Glass Fiber Filters.

  • Scintillation Fluid and Counter.

3.2.2. Procedure

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration (typically at or below its Kd value).

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3.2.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The pharmacological effects of this compound are initiated by its binding to specific receptors and transporters, which in turn triggers intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the key molecular targets of this compound.

Dopamine Transporter (DAT) Signaling

The dopamine transporter's primary function is the reuptake of dopamine from the synaptic cleft, thus regulating the duration and intensity of dopaminergic signaling. This process is dependent on sodium and chloride ions.

cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Na+ Na+ Na+->DAT Cl- Cl- Cl-->DAT Dopamine_in Dopamine DAT->Dopamine_in Reuptake Na+_in Na+ DAT->Na+_in Cl-_in Cl- DAT->Cl-_in

Caption: Dopamine Transporter (DAT) Signaling Workflow.

Serotonin Transporter (SERT) Signaling

Similar to the dopamine transporter, the serotonin transporter facilitates the reuptake of serotonin from the synapse, a process that is also dependent on the co-transport of sodium and chloride ions and the counter-transport of potassium.

cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Na+ Na+ Na+->SERT Cl- Cl- Cl-->SERT K+_out K+ SERT->K+_out Serotonin_in Serotonin SERT->Serotonin_in Reuptake Na+_in Na+ SERT->Na+_in Cl-_in Cl- SERT->Cl-_in K+ K+ K+->SERT

Caption: Serotonin Transporter (SERT) Signaling Workflow.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] this compound acts as a weak antagonist at this receptor.

cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Postsynaptic Neuron Serotonin Serotonin 5HT2A 5-HT2A Receptor Serotonin->5HT2A Gq Gq 5HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT2A Receptor Signaling Pathway.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor, another GPCR, also primarily couples to the Gq/11 pathway, similar to the 5-HT2A receptor. This compound exhibits weak antagonist properties at this receptor as well.

cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Postsynaptic Neuron Serotonin Serotonin 5HT2C 5-HT2C Receptor Serotonin->5HT2C Gq Gq 5HT2C->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT2C Receptor Signaling Pathway.

Conclusion

This compound presents a multifaceted receptor binding profile, characterized by weak inhibition of dopamine and serotonin reuptake and weak antagonism of 5-HT2A and 5-HT2C receptors. Its active metabolites exhibit a more potent interaction with the serotonin transporter and 5-HT2A/2C receptors, highlighting the importance of considering metabolic pathways in drug action. The provided experimental framework for radioligand binding assays offers a basis for the continued investigation of this compound and the development of new compounds with tailored receptor interaction profiles. The visualization of the associated signaling pathways further clarifies the downstream consequences of these molecular interactions. This comprehensive guide serves as a foundational resource for researchers dedicated to advancing the understanding of neuropharmacology and the development of next-generation therapeutics for neuropsychiatric disorders.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Medifoxamine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, chemically known as N,N-dimethyl-2,2-diphenoxyethanamine, is an atypical antidepressant that was previously marketed for the treatment of depression. This technical guide provides a comprehensive overview of a plausible chemical synthesis and purification process for this compound Fumarate. The synthesis is presented as a multi-step process commencing with the formation of a key diaryl ether intermediate, followed by N,N-dimethylation, and concluding with the formation of the fumarate salt. Detailed experimental protocols, tabulated quantitative data, and process visualizations are provided to assist researchers in understanding the synthetic pathway and purification strategies for this compound.

Introduction

This compound is a psychoactive compound that acts as a dopamine reuptake inhibitor. Although it is no longer commercially available in many countries, its unique pharmacological profile continues to be of interest to the scientific community. This document outlines a feasible and detailed laboratory-scale synthesis of this compound Fumarate, intended for research and drug development purposes. The proposed synthesis is based on established and reliable organic chemistry reactions.

Proposed Synthesis Pathway

The overall synthetic route to this compound Fumarate can be conceptually divided into three main stages:

  • Synthesis of the Key Intermediate (2,2-diphenoxyethanamine): This stage focuses on the construction of the core diaryl ether structure.

  • N,N-dimethylation of the Primary Amine: The primary amine intermediate is converted to the tertiary amine, this compound (free base).

  • Formation of the Fumarate Salt: The this compound free base is reacted with fumaric acid to yield the stable and crystalline this compound Fumarate salt.

A logical diagram of the overall synthesis workflow is presented below.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 2,2-diphenoxyethanamine Start->Step1 Williamson Ether Synthesis Step2 N,N-dimethylation (Eschweiler-Clarke Reaction) Step1->Step2 Step3 Fumarate Salt Formation Step2->Step3 Purification Purification and Characterization Step3->Purification FinalProduct This compound Fumarate Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound Fumarate.

Experimental Protocols

Stage 1: Synthesis of 2,2-diphenoxyethanamine (Intermediate 1)

This proposed synthesis utilizes a modified Williamson ether synthesis approach.

Reaction Scheme:

Materials:

  • Phenol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Ammonia (aqueous solution)

  • Toluene

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Protocol for 1,2-diphenoxyethane synthesis:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.0 equivalents) in toluene.

  • Add a solution of sodium hydroxide (2.2 equivalents) in water and stir vigorously to form sodium phenoxide.

  • To this mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and wash with water to remove inorganic salts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1,2-diphenoxyethane.

  • Purify the crude product by recrystallization from ethanol to yield pure 1,2-diphenoxyethane.

Protocol for amination to 2,2-diphenoxyethanamine:

Note: This step is proposed and may require optimization.

  • In a sealed pressure vessel, dissolve the purified 1,2-diphenoxyethane in a suitable solvent such as ethanol.

  • Add an excess of concentrated aqueous ammonia.

  • Heat the mixture to 100-120 °C for 24-48 hours.

  • Cool the reaction vessel, and carefully vent any excess pressure.

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-diphenoxyethanamine.

  • Further purification can be achieved by column chromatography on silica gel.

Stage 2: Synthesis of this compound (N,N-dimethyl-2,2-diphenoxyethanamine)

This step is achieved via the Eschweiler-Clarke reaction.[1][2][3][4]

Reaction Scheme:

Materials:

  • 2,2-diphenoxyethanamine (Intermediate 1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

Protocol:

  • To a round-bottom flask, add 2,2-diphenoxyethanamine (1.0 equivalent).

  • Add an excess of formic acid (approximately 5.0 equivalents) followed by an excess of aqueous formaldehyde solution (approximately 5.0 equivalents).

  • Heat the reaction mixture to reflux (around 100 °C) for 8-12 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound free base.

  • The crude product can be purified by vacuum distillation or column chromatography.

Stage 3: Preparation of this compound Fumarate

Reaction Scheme:

Materials:

  • This compound free base

  • Fumaric acid

  • Ethanol

  • Diethyl ether

Protocol:

  • Dissolve the purified this compound free base in a minimal amount of warm ethanol.

  • In a separate flask, dissolve fumaric acid (1.0-1.1 equivalents) in a minimal amount of warm ethanol.

  • Add the fumaric acid solution dropwise to the this compound solution with stirring.

  • A white precipitate of this compound Fumarate should form.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain pure this compound Fumarate.

Data Presentation

Table 1: Summary of Reactants and Expected Yields

StepReactant 1Reactant 2ProductTheoretical Yield (Molar)Estimated Practical Yield (%)
1aPhenol1,2-Dibromoethane1,2-diphenoxyethane1.070-80
1b1,2-diphenoxyethaneAmmonia2,2-diphenoxyethanamine1.040-50
22,2-diphenoxyethanamineFormaldehyde/Formic AcidThis compound1.080-90
3This compoundFumaric AcidThis compound Fumarate1.0>95

Table 2: Physicochemical Properties of this compound Fumarate

PropertyValue
Molecular FormulaC20H23NO6
Molecular Weight373.40 g/mol
AppearanceWhite crystalline solid
Melting Point~136-138 °C
SolubilitySoluble in methanol, sparingly soluble in water

Purification and Characterization

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Fumarate Recrystallization Recrystallization from Ethanol Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Washing Washing with Cold Ethanol and Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Pure_Product Pure this compound Fumarate Drying->Pure_Product Analysis Characterization (NMR, IR, MS, MP) Pure_Product->Analysis

Caption: General workflow for the purification of this compound Fumarate.

Characterization Techniques

The identity and purity of the synthesized this compound Fumarate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both the this compound and fumarate moieties.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the this compound cation.

  • Melting Point Analysis: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis and purification of this compound Fumarate. The proposed methods are based on well-established chemical reactions and are suitable for laboratory-scale preparation. Researchers and scientists can utilize this guide as a foundation for their own synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard safety precautions should be followed at all times when handling the chemicals and performing the reactions described herein.

References

Unraveling the Neurochemical Landscape of Medifoxamine's Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Medifoxamine, a withdrawn antidepressant, continues to be a subject of scientific interest due to its unique neurochemical profile. A significant portion of its pharmacological activity is attributed to its active metabolites, which are formed during first-pass metabolism. This technical guide provides an in-depth analysis of the neurochemical properties of these metabolites, presenting quantitative data, experimental methodologies, and visualizations of relevant pathways to facilitate further research and drug development endeavors.

Core Neurochemical Properties of this compound's Active Metabolites

This compound is primarily metabolized into two key active compounds: CRE-10086 (N-desmethylthis compound) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) . These metabolites exhibit significant interaction with key targets in the central nervous system, particularly within the serotonergic system. Their activity at the serotonin transporter (SERT) and specific serotonin receptors contributes substantially to the overall pharmacological effects observed with the parent drug.[1]

Quantitative Analysis of Receptor and Transporter Interactions

The following tables summarize the in vitro binding affinities of this compound's active metabolites for key neurochemical targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target.

Table 1: Serotonin Transporter (SERT) and Receptor Binding Affinities (IC50, nM)

CompoundSerotonin Transporter (SERT)5-HT2A Receptor5-HT2C Receptor
CRE-10086 450330700
CRE-10357 6601,6006,300

Data sourced from publicly available pharmacological data.[1]

It is noteworthy that both metabolites, along with the parent compound, show a lack of significant affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3, with IC50 values greater than 10,000 nM.[1] This selectivity is a crucial aspect of their neurochemical profile.

Experimental Methodologies

General Radioligand Binding Assay Protocol

This protocol outlines the standard procedure for determining the IC50 values of test compounds at specific receptor or transporter targets.

Objective: To measure the ability of a test compound (e.g., CRE-10086, CRE-10357) to inhibit the binding of a specific radiolabeled ligand to a target receptor or transporter preparation.

Materials:

  • Test Compounds: this compound active metabolites (CRE-10086, CRE-10357) at various concentrations.

  • Radioligand: A radioactively labeled molecule with high affinity and specificity for the target of interest (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A receptors).

  • Target Preparation: Homogenates of brain tissue or cell lines expressing the target receptor or transporter.

  • Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain the integrity of the target and facilitate binding.

  • Filtration Apparatus: A system to separate the bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Preparation of Reagents: Dilute the test compounds, radioligand, and target preparation to their final concentrations in the incubation buffer.

  • Incubation: In a series of tubes, combine the target preparation, radioligand, and either buffer (for total binding), a high concentration of an unlabeled competing ligand (for non-specific binding), or the test compound at various concentrations.

  • Equilibrium: Incubate the tubes at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.

  • Termination of Incubation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This step separates the receptor/transporter-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes involved in the study of this compound's active metabolites, the following diagrams, generated using the DOT language, illustrate the metabolic pathway and the general experimental workflow for determining neurochemical properties.

Medifoxamine_Metabolism This compound This compound Metabolite1 CRE-10086 (N-desmethylthis compound) This compound->Metabolite1 N-Demethylation Metabolite2 CRE-10357 (O-desmethyl & N,N-dimethyl metabolite) This compound->Metabolite2 O-Demethylation & N-Demethylation

Caption: Metabolic conversion of this compound to its active metabolites.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Synthesize/Isolate Metabolites D Incubate Metabolites with Target & Radioligand A->D B Prepare Receptor/ Transporter Source B->D C Select Radioligand C->D E Separate Bound/ Unbound Ligand D->E F Quantify Radioactivity E->F G Calculate Specific Binding F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Generalized workflow for radioligand binding assays.

Conclusion

The active metabolites of this compound, CRE-10086 and CRE-10357, are significant contributors to its pharmacological profile, demonstrating notable activity at the serotonin transporter and 5-HT2A/2C receptors. This guide provides a foundational understanding of their neurochemical properties, supported by quantitative data and a generalized experimental framework. Further research to elucidate the precise experimental conditions under which these data were generated is warranted to fully contextualize their activity and potential for future drug development. The provided visualizations offer a clear overview of the metabolic processes and the experimental steps involved in characterizing such compounds, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Serotonergic vs. Dopaminergic Effects of Medifoxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, a previously marketed atypical antidepressant, exerts its therapeutic effects through a complex interplay with both the serotonergic and dopaminergic systems. This technical guide provides a detailed examination of this compound's pharmacodynamic profile, focusing on its dual action as a serotonin-dopamine reuptake inhibitor (SDRI) and a 5-HT₂ receptor antagonist. We present a comprehensive analysis of its binding affinities and functional activities, including those of its primary active metabolites, CRE-10086 and CRE-10357. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways and processes to elucidate the nuanced serotonergic versus dopaminergic effects of this compound.

Introduction

This compound (formerly sold as Clédial and Gerdaxyl) is an atypical antidepressant and anxiolytic agent that was available in France and Spain.[1] It was withdrawn from the market in the late 1990s and early 2000s due to incidents of hepatotoxicity.[1] Despite its withdrawal, the unique pharmacological profile of this compound continues to be of interest to researchers. It acts on both serotonergic and dopaminergic pathways, distinguishing it from many other antidepressant classes. The drug functions primarily as a weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor.[1] Additionally, it demonstrates antagonistic properties at 5-HT₂ₐ and 5-HT₂꜀ receptors.[1][2]

A crucial aspect of this compound's pharmacology is its extensive first-pass metabolism in the liver, which produces two active metabolites: CRE-10086 and CRE-10357.[1] These metabolites are pharmacologically active, with potencies up to three times greater than the parent compound, and contribute significantly to the overall therapeutic effects.[1] This guide aims to dissect the serotonergic and dopaminergic actions of this compound and its metabolites, providing a clear, data-driven comparison for scientific and drug development professionals.

Pharmacodynamic Profile: A Comparative Analysis

This compound's mechanism of action is characterized by a mixed and relatively modest affinity for monoamine transporters and receptors. Its effects are a composite of the parent drug and its more potent metabolites.

Dopaminergic Effects

The primary dopaminergic action of this compound is the inhibition of the dopamine transporter (DAT). This action is considered preferential, although relatively weak, and leads to increased extracellular dopamine concentrations.[1][3] This mechanism is thought to contribute to its antidepressant effects, as dopamine is integral to the brain's reward and motivation systems.[4][5]

Serotonergic Effects

This compound's interaction with the serotonin system is multifaceted:

  • Serotonin Transporter (SERT) Inhibition: The parent drug is a very weak inhibitor of serotonin reuptake.[1] However, its metabolites, particularly CRE-10086, show significantly higher affinity for SERT, enhancing the net serotonergic effect of the drug.[1]

  • 5-HT₂ Receptor Antagonism: this compound and its metabolite CRE-10086 act as antagonists at 5-HT₂ₐ and 5-HT₂꜀ receptors.[1][2] Antagonism of these receptors is a known mechanism of several successful atypical antidepressants and is associated with anxiolytic and antidepressant effects, as well as potential mitigation of sleep disturbances and sexual dysfunction that can be caused by SERT inhibition alone.

This compound and its metabolites show negligible affinity for other serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₁ₒ, and 5-HT₃ (IC₅₀ >10,000 nM).[1]

Data Presentation: Binding Affinities

The following tables summarize the in vitro binding affinities (IC₅₀ values) of this compound and its active metabolites for key dopaminergic and serotonergic targets. Lower IC₅₀ values indicate higher binding affinity.

Table 1: Binding Profile of this compound

TargetActionIC₅₀ (nM)
Dopamine Transporter (DAT)Reuptake InhibitorWeak Affinity (Specific value not consistently reported)
Serotonin Transporter (SERT)Reuptake Inhibitor1,500[1]
5-HT₂ₐ ReceptorAntagonist950[1]
5-HT₂꜀ ReceptorAntagonist980[1]

Table 2: Binding Profile of Active Metabolites

CompoundTargetIC₅₀ (nM)
CRE-10086 Serotonin Transporter (SERT)450[1]
5-HT₂ₐ Receptor330[1]
5-HT₂꜀ Receptor700[1]
CRE-10357 Serotonin Transporter (SERT)660[1]
5-HT₂ₐ Receptor1,600[1]
5-HT₂꜀ Receptor6,300[1]

Note: The data indicates that the metabolite CRE-10086 is a more potent serotonin reuptake inhibitor and 5-HT₂ₐ/5-HT₂꜀ antagonist than the parent drug, this compound.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the primary sites of action for this compound and its metabolites within the dopaminergic and serotonergic synapses.

Medifoxamine_MOA cluster_DA Dopaminergic Synapse cluster_5HT Serotonergic Synapse DA_Neuron Presynaptic Dopamine Neuron DA_Vesicle DA DA_Post_Neuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_Receptor Dopamine Receptors DA_Vesicle->DA_Receptor DA Release DA_Receptor->DA_Post_Neuron Signal DA_Receptor->DAT DA Reuptake HT_Neuron Presynaptic Serotonin Neuron HT_Vesicle 5-HT HT_Post_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) HT2_Receptor 5-HT2A / 5-HT2C Receptors HT_Vesicle->HT2_Receptor 5-HT Release HT2_Receptor->HT_Post_Neuron Signal HT2_Receptor->SERT 5-HT Reuptake This compound This compound & Metabolites This compound->DAT Inhibits (Weak) This compound->SERT Inhibits This compound->HT2_Receptor Antagonizes

Caption: this compound's Mechanism of Action at Synaptic Terminals.

Experimental Workflows

The following diagrams outline the standard experimental protocols used to determine the pharmacodynamic properties of compounds like this compound.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., brain region expressing target) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Incubate Incubate Membrane, Radioligand, & Test Compound at various concentrations Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]citalopram for SERT) Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Count Scintillation Counting (Measures radioactivity on filter) Filter->Count Analyze Calculate Specific Binding & Generate Competition Curve Count->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for a Radioligand Receptor Binding Assay.

Reuptake_Assay cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis Synaptosomes Prepare Synaptosomes (from relevant brain tissue) Preincubation Pre-incubate Synaptosomes with Test Compound Synaptosomes->Preincubation Radiotransmitter Radiolabeled Neurotransmitter (e.g., [3H]Dopamine or [3H]Serotonin) Incubation Add Radiolabeled Neurotransmitter and incubate for a short period Radiotransmitter->Incubation TestCompound Test Compound (this compound) TestCompound->Preincubation Preincubation->Incubation Terminate Terminate Uptake (e.g., rapid filtration, washing) Incubation->Terminate Measure Measure Radioactivity (within synaptosomes) Terminate->Measure Analyze Plot Inhibition Curve (% uptake vs. compound concentration) Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for a Synaptosomal Neurotransmitter Reuptake Assay.

Experimental Protocols

The quantitative data presented in this guide are typically derived from standardized in vitro pharmacological assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor or transporter.

  • Objective: To quantify the binding affinity (IC₅₀ or Kᵢ) of this compound and its metabolites for DAT, SERT, and 5-HT₂ receptors.

  • Methodology:

    • Tissue Preparation: Brain tissue from a relevant region (e.g., striatum for DAT, cortex for SERT/5-HT₂) is homogenized and centrifuged to isolate cell membranes containing the target proteins.

    • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT; [³H]ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Incubation: The mixture is incubated at a specific temperature to allow binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the drug that inhibits 50% of specific radioligand binding) is calculated.

Synaptosomal Reuptake Assays

These assays measure the ability of a drug to inhibit the uptake of a neurotransmitter into presynaptic terminals.

  • Objective: To determine the functional potency (IC₅₀) of this compound and its metabolites as inhibitors of dopamine and serotonin reuptake.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue by homogenization and differential centrifugation.

    • Assay: Synaptosomes are suspended in a physiological buffer and pre-incubated with various concentrations of the test compound.

    • Uptake Initiation: A low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) is added to initiate uptake.

    • Termination: After a brief incubation period (typically a few minutes), uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • Quantification: The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.

    • Data Analysis: The concentration-dependent inhibition of neurotransmitter uptake is plotted to determine the IC₅₀ value.

Conclusion

The pharmacological profile of this compound is defined by a dual action on both dopaminergic and serotonergic systems.

  • Dopaminergic Effects: this compound acts as a weak dopamine reuptake inhibitor. This is considered its preferential action, though specific IC₅₀ values for DAT are not as consistently reported as for its serotonergic targets.

  • Serotonergic Effects: The serotonergic activity is more complex. The parent drug is a very weak SERT inhibitor (IC₅₀ = 1,500 nM) but a moderate antagonist of 5-HT₂ₐ and 5-HT₂꜀ receptors (IC₅₀ ≈ 950-980 nM).[1] Crucially, its active metabolite, CRE-10086, is a significantly more potent SERT inhibitor (IC₅₀ = 450 nM) and 5-HT₂ₐ antagonist (IC₅₀ = 330 nM).[1]

Synthesis: When considering the parent drug and its active metabolites, this compound functions as a serotonin-dopamine reuptake inhibitor (SDRI) with significant 5-HT₂ receptor antagonism.[3] The contribution of its metabolites, especially CRE-10086, substantially enhances its serotonergic activity, bringing the potency of SERT inhibition closer to that of its dopaminergic effects. The combined action of weak dopamine reuptake inhibition, moderate serotonin reuptake inhibition (via metabolites), and 5-HT₂ receptor blockade likely underlies its efficacy as an antidepressant with anxiolytic properties. This multifaceted mechanism of action remains a subject of scientific interest for the development of novel therapeutics for mood disorders.

References

Beyond the Synapse: Unveiling the Non-Monoaminergic Targets of Medifoxamine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Medifoxamine, a withdrawn antidepressant, has historically been characterized by its activity as a monoamine reuptake inhibitor. However, a growing body of evidence reveals a more complex pharmacological profile, extending beyond the classical monoamine transporters (SERT, NET, DAT). This technical guide delves into the molecular targets of this compound and its active metabolites that are independent of monoamine reuptake, providing a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited experiments, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of this compound's Non-Monoaminergic Targets

The primary non-monoaminergic targets identified for this compound and its principal active metabolites, CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine), are the serotonin 5-HT2A and 5-HT2C receptors. This compound and its metabolites act as antagonists at these receptors. The binding affinities, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

CompoundTargetIC50 (nM)
This compound 5-HT2A Receptor950[1]
5-HT2C Receptor980[1]
CRE-10086 5-HT2A Receptor330[1]
5-HT2C Receptor700[1]
CRE-10357 5-HT2A Receptor1,600[1]
5-HT2C Receptor6,300[1]

It is important to note that this compound and its metabolites exhibit negligible affinity (>10,000 nM) for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3, as well as for muscarinic acetylcholine receptors and α1-adrenergic receptors[1].

Experimental Protocols: Characterizing Receptor Binding Affinity

The determination of the binding affinities of this compound and its metabolites for the 5-HT2A and 5-HT2C receptors is typically achieved through competitive radioligand binding assays. The following is a detailed, representative protocol for such an experiment.

Objective:

To determine the in vitro binding affinity (Ki or IC50) of this compound and its metabolites (CRE-10086, CRE-10357) for the human 5-HT2A and 5-HT2C receptors.

Materials:
  • Test Compounds: this compound, CRE-10086, CRE-10357

  • Radioligands:

    • For 5-HT2A Receptor: [3H]-Ketanserin

    • For 5-HT2C Receptor: [3H]-Mesulergine

  • Receptor Source:

    • Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A or 5-HT2C receptor.

    • Alternatively, rat cortical membrane preparations can be used as a source of native receptors.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Mianserin (10 µM) or another suitable high-affinity ligand.

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/C filters presoaked in polyethyleneimine)

  • Filtration Apparatus

  • Scintillation Counter

Workflow for Competitive Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare receptor membranes (CHO cells or rat cortex) mix Incubate receptor membranes, radioligand, and test compound (or buffer/non-specific control) in 96-well plate prep_membranes->mix prep_compounds Prepare serial dilutions of test compounds prep_compounds->mix prep_radioligand Prepare radioligand solution ([3H]-Ketanserin or [3H]-Mesulergine) prep_radioligand->mix filter Rapidly filter contents through GF/C filter plate mix->filter wash Wash filters with ice-cold wash buffer filter->wash dry Dry filter plate wash->dry scint Add scintillation cocktail dry->scint count Measure radioactivity using a scintillation counter scint->count plot Plot % inhibition vs. log[test compound] count->plot calculate Calculate IC50 and Ki values using non-linear regression plot->calculate

Figure 1: Experimental workflow for the competitive radioligand binding assay.
Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of 5-HT2A and 5-HT2C Receptor Antagonism

The antagonism of 5-HT2A and 5-HT2C receptors by this compound and its metabolites is believed to contribute to its antidepressant effects by modulating downstream signaling cascades and influencing the activity of other neurotransmitter systems.

5-HT2A Receptor Antagonism Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Antagonism of this receptor by compounds like this compound blocks these downstream effects. In the context of depression, blockade of 5-HT2A receptors in the prefrontal cortex is thought to disinhibit pyramidal neurons, leading to an increase in dopamine and norepinephrine release in cortical and subcortical regions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_neuronal Neuronal Effects This compound This compound (Antagonist) Receptor 5-HT2A Receptor This compound->Receptor Blocks Gq11 Gq/11 Receptor->Gq11 Activates Dopamine ↑ Dopamine Release Receptor->Dopamine Disinhibits Norepinephrine ↑ Norepinephrine Release Receptor->Norepinephrine Disinhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Antidepressant Antidepressant Effects Dopamine->Antidepressant Norepinephrine->Antidepressant

Figure 2: Signaling pathway of 5-HT2A receptor antagonism by this compound.
5-HT2C Receptor Antagonism Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq/11 signaling pathway, leading to PLC activation upon serotonin binding. 5-HT2C receptors are known to exert a tonic inhibitory control over dopamine and norepinephrine release in several brain regions, including the prefrontal cortex and nucleus accumbens. By blocking these receptors, this compound and its metabolites can disinhibit these catecholaminergic systems, leading to increased levels of dopamine and norepinephrine, which is a well-established mechanism of antidepressant action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_neuronal Neuronal Effects This compound This compound (Antagonist) Receptor 5-HT2C Receptor This compound->Receptor Blocks Dopamine_release ↑ Dopamine Release This compound->Dopamine_release Leads to Norepinephrine_release ↑ Norepinephrine Release This compound->Norepinephrine_release Leads to Gq11 Gq/11 Receptor->Gq11 Activates Dopamine_inhibition Inhibition of Dopamine Release Receptor->Dopamine_inhibition Mediates Norepinephrine_inhibition Inhibition of Norepinephrine Release Receptor->Norepinephrine_inhibition Mediates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Antidepressant Antidepressant Effects Dopamine_release->Antidepressant Norepinephrine_release->Antidepressant

Figure 3: Signaling pathway of 5-HT2C receptor antagonism by this compound.

Conclusion

The pharmacological profile of this compound extends beyond its effects on monoamine transporters, with significant antagonist activity at 5-HT2A and 5-HT2C receptors. This activity is shared, and in some cases enhanced, by its active metabolites. The blockade of these receptors likely contributes to the therapeutic effects of this compound by modulating downstream signaling cascades and disinhibiting the release of key catecholamines, dopamine and norepinephrine. A thorough understanding of these non-monoaminergic targets is crucial for a complete picture of this compound's mechanism of action and provides valuable insights for the development of novel antidepressants with multifaceted pharmacological profiles. This guide serves as a foundational resource for researchers and professionals in the field, encouraging further exploration into the complex interplay of neurotransmitter systems in the treatment of depressive disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-2,2-diphenoxyethylamine (Medifoxamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2,2-diphenoxyethylamine, also known as Medifoxamine, is an atypical antidepressant that was formerly marketed under the brand names Clédial and Gerdaxyl.[1] It exhibits a unique pharmacological profile, acting as both a dopamine and serotonin reuptake inhibitor, as well as an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This guide provides a comprehensive overview of its physicochemical properties, proposed synthesis, analytical methods, and experimental workflows to investigate its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethyl-2,2-diphenoxyethylamine is presented in Table 1.

PropertyValueReference
Molecular Formula C16H19NO2[1][2]
Molecular Weight 257.33 g/mol [1][2]
IUPAC Name N,N-dimethyl-2,2-diphenoxyethanamine[1]
CAS Number 32359-34-5[1]
Melting Point 138 °C (fumarate salt: 128.5°C)[3][4]
Boiling Point (Predicted) 380.0 ± 37.0 °C[3]
Density (Predicted) 1.076 ± 0.06 g/cm³[3]
pKa (Predicted) 7.39 ± 0.28[3]
Water Solubility 0.327 mg/mL[5]
logP 3.05[5]
Solubility Soluble in DMSO (100 mg/mL)[3]

Synthesis and Characterization: Proposed Experimental Protocols

Proposed Synthesis of N,N-Dimethyl-2,2-diphenoxyethylamine

A potential two-step synthesis is outlined below, starting from 2,2-diphenoxyethanol.

Step 1: Halogenation of 2,2-diphenoxyethanol

  • To a solution of 2,2-diphenoxyethanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-diphenoxyethyl chloride.

Step 2: Amination of 2,2-diphenoxyethyl chloride

  • Dissolve 2,2-diphenoxyethyl chloride (1 equivalent) in a solution of dimethylamine (excess, e.g., 5 equivalents) in a polar aprotic solvent such as acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (2 equivalents), to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N,N-Dimethyl-2,2-diphenoxyethylamine.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase and perform serial dilutions to create a calibration curve.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for structural confirmation.

  • Solvent: Deuterated chloroform (CDCl3).

  • 1H NMR: Expect signals corresponding to the aromatic protons of the two phenyl groups, a triplet for the methine proton, a doublet for the methylene protons adjacent to the nitrogen, and a singlet for the two methyl groups on the nitrogen.

  • 13C NMR: Expect signals for the aromatic carbons, the methine carbon, the methylene carbon, and the methyl carbons.

Pharmacological Investigation: Experimental Workflows

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the inhibition of dopamine and serotonin reuptake and antagonism of 5-HT2A and 5-HT2C receptors.[1]

Medifoxamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) D_receptor Dopamine Receptor HT2A_receptor 5-HT2A Receptor HT2C_receptor 5-HT2C Receptor This compound This compound This compound->DAT Inhibits This compound->SERT Inhibits This compound->HT2A_receptor Antagonizes This compound->HT2C_receptor Antagonizes Dopamine Dopamine Dopamine->DAT Dopamine->D_receptor Serotonin Serotonin Serotonin->SERT Serotonin->HT2A_receptor Serotonin->HT2C_receptor

Caption: Signaling pathway of this compound.

Experimental Workflow: Dopamine Transporter (DAT) Binding Assay

This workflow describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter.

DAT_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_tissue Prepare striatal tissue homogenates (source of DAT) incubation Incubate tissue homogenate, radioligand, and this compound (or vehicle) prep_tissue->incubation prep_ligand Prepare radioligand solution (e.g., [3H]WIN 35,428) prep_ligand->incubation prep_this compound Prepare serial dilutions of this compound prep_this compound->incubation filtration Rapid filtration through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Quantify radioactivity on filters using liquid scintillation counting washing->scintillation analysis Analyze data to determine IC50 and calculate Ki for this compound scintillation->analysis

Caption: Workflow for DAT binding assay.

Experimental Workflow: 5-HT2A Receptor Binding Assay

This workflow outlines a radioligand binding assay to measure the affinity of this compound for the 5-HT2A receptor.

5HT2A_Binding_Assay_Workflow cluster_prep Preparation cluster_incubate Incubation cluster_separate Separation cluster_detect Detection & Analysis prep_membranes Prepare cell membranes expressing 5-HT2A receptors (e.g., from transfected cells) incubation_step Incubate membranes, radioligand, and this compound (or vehicle) prep_membranes->incubation_step prep_radioligand Prepare radioligand solution (e.g., [3H]Ketanserin) prep_radioligand->incubation_step prep_compound Prepare serial dilutions of this compound prep_compound->incubation_step filtration_step Rapid filtration to separate bound from free radioligand incubation_step->filtration_step washing_step Wash filters to reduce non-specific binding filtration_step->washing_step counting_step Quantify bound radioactivity via scintillation counting washing_step->counting_step analysis_step Determine IC50 and Ki values for this compound counting_step->analysis_step

Caption: Workflow for 5-HT2A receptor binding assay.

Pharmacokinetics and Metabolism

This compound has a low oral bioavailability of approximately 21% and an elimination half-life of around 2.8 hours after a single dose, which increases to 4.0 hours with chronic administration.[6][7] It undergoes extensive first-pass metabolism in the liver, forming two major active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine).[1] These metabolites are also pharmacologically active, with CRE-10086 showing greater affinity for the serotonin transporter and 5-HT2A/2C receptors than the parent compound.[1]

Conclusion

N,N-Dimethyl-2,2-diphenoxyethylamine (this compound) is a pharmacologically interesting molecule with a distinct mechanism of action. This guide has provided a detailed overview of its physicochemical properties, proposed synthetic and analytical protocols, and experimental workflows for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar compounds. It is important to note that this compound was withdrawn from the market due to concerns about hepatotoxicity, a factor that should be carefully considered in any future research or development efforts.[1]

References

The Pivotal Role of CRE-10086 and CRE-10357 in the Pharmacological Profile of Medifoxamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, a withdrawn antidepressant agent, presents a complex pharmacological profile that is significantly influenced by its active metabolites. This technical guide delineates the roles of its two primary active metabolites, CRE-10086 and CRE-10357, in shaping the overall mechanism of action of the parent compound. While this compound itself exhibits a modest affinity for dopamine and serotonin transporters and 5-HT2A/2C receptors, its metabolites demonstrate a more potent and varied interaction with these key targets. This document summarizes the available quantitative pharmacological data, provides insights into the likely experimental methodologies, and visualizes the metabolic and signaling pathways to offer a comprehensive understanding for research and drug development professionals.

Introduction

This compound (formerly marketed as Clédial and Gerdaxyl) is an atypical antidepressant that was available in several European markets before its withdrawal due to concerns of hepatotoxicity.[1] Its mechanism of action was characterized as being distinct from typical tricyclic antidepressants, notably lacking significant anticholinergic and alpha-adrenergic blocking properties.[1] Pharmacologically, this compound is a weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor, with antagonist activity at 5-HT2A and 5-HT2C receptors.[1]

Crucially, this compound undergoes extensive first-pass metabolism in the liver, leading to the formation of two pharmacologically active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine).[1] These metabolites are understood to contribute significantly to the therapeutic effects and overall pharmacological signature of this compound, with evidence suggesting they possess greater activity than the parent drug.[1]

Quantitative Pharmacology

The in vitro pharmacological profiles of this compound and its primary active metabolites, CRE-10086 and CRE-10357, have been characterized by their binding affinities (IC50 values) at key monoamine transporters and serotonin receptors. The available data are summarized in the table below for direct comparison.

CompoundTargetIC50 (nM)
This compound Dopamine Transporter (DAT)Weak inhibitor
Serotonin Transporter (SERT)1500
5-HT2A Receptor950
5-HT2C Receptor980
CRE-10086 Serotonin Transporter (SERT)450
5-HT2A Receptor330
5-HT2C Receptor700
CRE-10357 Serotonin Transporter (SERT)660
5-HT2A Receptor1600
5-HT2C Receptor6300

Data sourced from publicly available pharmacological information.[1]

In-depth Analysis of Metabolite Pharmacology

The data clearly indicate that the metabolites of this compound possess distinct and, in some cases, more potent pharmacological activity than the parent compound.

  • CRE-10086 emerges as a significantly more potent inhibitor of the serotonin transporter (SERT) and a more potent antagonist of the 5-HT2A and 5-HT2C receptors compared to this compound.[1] Its approximately 3.3-fold higher affinity for SERT and roughly 2.9-fold and 1.4-fold increased affinities for 5-HT2A and 5-HT2C receptors, respectively, suggest that CRE-10086 is a major contributor to the serotonergic effects of this compound.[1]

  • CRE-10357 also demonstrates a higher affinity for the serotonin transporter than the parent drug, being approximately 2.3 times more potent.[1] However, its antagonist activity at the 5-HT2A and 5-HT2C receptors is considerably weaker than both this compound and CRE-10086.[1]

Neither this compound nor its metabolites show significant affinity for the 5-HT1A, 5-HT1B, 5-HT1D, or 5-HT3 receptors, with IC50 values greater than 10,000 nM.[1]

Postulated Experimental Protocols

While the primary research articles detailing the specific experimental methodologies for the determination of the IC50 values for CRE-10086 and CRE-10357 are not available in the public domain, standard pharmacological practices suggest the use of the following protocols:

Radioligand Binding Assays
  • Objective: To determine the in vitro binding affinity (IC50) of the test compounds (this compound, CRE-10086, CRE-10357) for the serotonin transporter (SERT), 5-HT2A, and 5-HT2C receptors.

  • General Methodology:

    • Receptor Preparation: Membranes are prepared from cells stably expressing the human recombinant target receptor (e.g., HEK293 cells expressing hSERT, h5-HT2A, or h5-HT2C) or from specific brain regions of rodents known to have high densities of the target receptor.

    • Radioligand Selection: A specific radiolabeled ligand with high affinity for the target receptor is chosen. For example:

      • SERT: [³H]-Citalopram or [³H]-Paroxetine

      • 5-HT2A: [³H]-Ketanserin or [³H]-Spiperone

      • 5-HT2C: [³H]-Mesulergine

    • Assay Incubation: The prepared membranes, the radioligand, and varying concentrations of the unlabeled test compound are incubated in a suitable buffer.

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Visualizations

Metabolic Pathway of this compound

Medifoxamine_Metabolism This compound This compound CRE10086 CRE-10086 (N-methyl-2,2-diphenoxyethylamine) This compound->CRE10086 Hepatic Metabolism (First-Pass) CRE10357 CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) This compound->CRE10357 Hepatic Metabolism (First-Pass)

Caption: Metabolic conversion of this compound to its active metabolites.

Pharmacological Target Interactions

Pharmacological_Targets cluster_compounds Compounds cluster_targets Molecular Targets This compound This compound SERT SERT This compound->SERT Inhibition (IC50: 1500 nM) HT2A 5-HT2A This compound->HT2A Antagonism (IC50: 950 nM) HT2C 5-HT2C This compound->HT2C Antagonism (IC50: 980 nM) CRE10086 CRE-10086 CRE10086->SERT Inhibition (IC50: 450 nM) CRE10086->HT2A Antagonism (IC50: 330 nM) CRE10086->HT2C Antagonism (IC50: 700 nM) CRE10357 CRE-10357 CRE10357->SERT Inhibition (IC50: 660 nM) CRE10357->HT2A Antagonism (IC50: 1600 nM) CRE10357->HT2C Antagonism (IC50: 6300 nM)

Caption: Comparative pharmacological actions at key targets.

Conclusion

The pharmacological activity of this compound is not solely attributable to the parent molecule but is a composite effect of the parent drug and its two primary active metabolites, CRE-10086 and CRE-10357. The in vitro data strongly suggest that CRE-10086, in particular, is a more potent modulator of serotonergic systems than this compound itself, exhibiting higher affinity for the serotonin transporter and 5-HT2A/2C receptors. CRE-10357 also contributes to serotonin transporter inhibition. A comprehensive understanding of the distinct pharmacological profiles of these metabolites is, therefore, essential for interpreting the clinical effects and side-effect profile of this compound. For future drug development endeavors targeting similar pharmacological profiles, a thorough characterization of the activity of major metabolites is critical to accurately predict the clinical pharmacology of a new chemical entity.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Medifoxamine's 5-HT2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medifoxamine, an atypical antidepressant, has demonstrated antagonist activity at the serotonin 2A (5-HT2A) receptor.[1] This receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway, is a significant target in the development of therapeutics for various neuropsychiatric disorders.[1][2] Activation of the 5-HT2A receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers an increase in intracellular calcium levels.[2]

These application notes provide detailed protocols for two common cell-based functional assays to characterize the 5-HT2A receptor antagonism of this compound: the Calcium Flux Assay and the Inositol Phosphate Accumulation Assay.

Data Presentation

The following tables summarize the reported binding affinity and functional potency of this compound and its active metabolites at the 5-HT2A receptor.

Table 1: Binding Affinity of this compound and Metabolites at the 5-HT2A Receptor

CompoundKᵢ (nM)
This compound~1000[3]

Table 2: Functional Antagonism (IC₅₀) of this compound and Metabolites at the 5-HT2A Receptor

CompoundIC₅₀ (nM)
This compound950[1]
CRE-10086 (metabolite)330[1]
CRE-10357 (metabolite)1600[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 5-HT2A receptor signaling pathway and the general workflow for assessing antagonist activity.

G_q_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Agonist (e.g., Serotonin) PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets This compound This compound (Antagonist) This compound->Receptor Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Antagonist_Assay_Workflow Start Start Cell_Culture Culture cells expressing 5-HT2A receptor Start->Cell_Culture Pre_incubation Pre-incubate cells with This compound (or vehicle) Cell_Culture->Pre_incubation Stimulation Stimulate with 5-HT2A agonist (e.g., Serotonin) Pre_incubation->Stimulation Measurement Measure downstream signal (Calcium or Inositol Phosphate) Stimulation->Measurement Data_Analysis Analyze data to determine IC₅₀ of this compound Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a 5-HT2A antagonist assay.

Experimental Protocols

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation. An antagonist will inhibit this agonist-induced calcium release.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Probenecid: (optional, to prevent dye leakage from cells).

  • 5-HT2A Agonist: Serotonin (5-Hydroxytryptamine).

  • Test Compound: this compound.

  • Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).

  • Negative Control: Vehicle (e.g., DMSO).

  • Plate Reader: A fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

Protocol:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle in assay buffer.

    • Prepare the 5-HT2A agonist (Serotonin) at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of antagonist inhibition.

  • Antagonist Pre-incubation:

    • After the dye loading incubation, add the prepared dilutions of this compound, positive control, or vehicle to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record the fluorescence signal over time (kinetic read).

    • Establish a baseline reading for a few seconds.

    • Use the instrument's injector to add the EC₈₀ concentration of the 5-HT2A agonist to all wells simultaneously.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following receptor activation. Antagonists will block the agonist-induced accumulation of IP1.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: As described for the Calcium Flux Assay.

  • Stimulation Buffer: Typically provided in commercially available IP-One HTRF® assay kits.

  • Lysis Buffer: Typically provided in commercially available IP-One HTRF® assay kits.

  • Detection Reagents: IP1-d2 and Anti-IP1 Cryptate, as provided in kits like the IP-One HTRF® assay kit.

  • Lithium Chloride (LiCl): To inhibit the degradation of IP1.

  • 5-HT2A Agonist: Serotonin.

  • Test Compound: this compound.

  • Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).

  • Negative Control: Vehicle (e.g., DMSO).

  • Plate Reader: An HTRF®-compatible plate reader.

Protocol:

  • Cell Plating:

    • Plate the 5-HT2A expressing cells in a suitable microplate (e.g., 96-well or 384-well) and incubate overnight as previously described.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle in stimulation buffer containing LiCl.

    • Prepare the 5-HT2A agonist (Serotonin) at a concentration that gives a robust signal (e.g., EC₁₀₀).

  • Antagonist Pre-incubation and Stimulation:

    • Aspirate the cell culture medium.

    • Add the prepared dilutions of this compound, positive control, or vehicle to the wells.

    • Immediately add the 5-HT2A agonist to the wells (co-incubation is also an option depending on the desired assay format).

    • Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the HTRF® detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF® ratio (Acceptor signal / Donor signal * 10,000).

    • The amount of IP1 produced is inversely proportional to the HTRF® signal.

    • Normalize the data based on the signal from the vehicle control (agonist-stimulated) and a control with no agonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC₅₀ value.

References

Application Notes and Protocols: In Vitro Assessment of Medifoxamine on Dopamine Reuptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medifoxamine is an atypical antidepressant that has been shown to act as a serotonin-dopamine reuptake inhibitor (SDRI).[1] Its pharmacological profile suggests a preferential, albeit weak, inhibition of the dopamine transporter (DAT) over the serotonin transporter (SERT).[1] This document provides detailed application notes and protocols for the in vitro assessment of this compound's effects on dopamine reuptake, targeting researchers, scientists, and drug development professionals. The following sections offer a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of experimental workflows and signaling pathways.

Data Presentation

The following table summarizes the available quantitative data on the in vitro pharmacological profile of this compound and its active metabolites. It is important to note that while this compound is characterized as a dopamine reuptake inhibitor, specific public domain literature with a definitive IC50 or Ki value for its activity at the dopamine transporter (DAT) is not consistently available.

CompoundTargetParameterValue (nM)
This compound Serotonin Transporter (SERT)IC501,500[1]
Dopamine Transporter (DAT)IC50 / KiWeak inhibition reported, specific value not consistently available in cited literature.
5-HT2A ReceptorIC50950[1]
5-HT2C ReceptorIC50980[1]
CRE-10086 (Metabolite) Serotonin Transporter (SERT)IC50450[1]
5-HT2A ReceptorIC50330[1]
5-HT2C ReceptorIC50700[1]
CRE-10357 (Metabolite) Serotonin Transporter (SERT)IC50660[1]
5-HT2A ReceptorIC501,600[1]
5-HT2C ReceptorIC506,300[1]

Experimental Protocols

Two primary in vitro assays are crucial for characterizing the inhibitory activity of compounds like this compound on the dopamine transporter: Radioligand Binding Assays and Synaptosomal Dopamine Uptake Assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the affinity of a test compound (e.g., this compound) for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Non-specific binding control: GBR 12909 or other potent DAT inhibitor.

  • Test compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or near its Kd value).

      • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • For total binding wells, add vehicle instead of this compound.

      • For non-specific binding wells, add a saturating concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909).

      • Add the prepared cell membrane suspension.

    • Incubate the plate at a specified temperature and duration (e.g., 2 hours at 4°C).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.

Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake.

Materials:

  • Rat or mouse brain tissue (striatum is a common source).

  • Radiolabeled dopamine: [³H]Dopamine.

  • Test compound: this compound.

  • Uptake Buffer: e.g., Krebs-Henseleit buffer containing pargyline (to inhibit monoamine oxidase) and desipramine (to block norepinephrine transporter).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Synaptosome Preparation:

    • Dissect the striatal tissue from the brain in ice-cold buffer.

    • Homogenize the tissue in a sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in the uptake buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with a range of concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]Dopamine taken up in the presence of different concentrations of this compound.

    • Plot the percentage of dopamine uptake inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the dopamine uptake, using non-linear regression analysis.

Visualizations

Signaling Pathway of Dopamine Reuptake and Inhibition

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_out Dopamine (DA) Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (DA) DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signal Dopamine_Receptor->Postsynaptic_Effect This compound This compound This compound->DAT Inhibition

Caption: Dopamine reuptake at the synapse and its inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hDAT) start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - this compound (variable conc.) - Membranes prep_membranes->setup_assay incubate Incubate setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Uptake_Assay_Analysis raw_data Raw Scintillation Counts (CPM) subtract_background Subtract Background Counts raw_data->subtract_background normalize_data Normalize to Control (% Inhibition) subtract_background->normalize_data plot_data Plot % Inhibition vs. log[this compound] normalize_data->plot_data fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

References

Probing Dopamine-Serotonin Interactions with Medifoxamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medifoxamine is an atypical antidepressant agent that has garnered interest for its dual mechanism of action involving both the dopaminergic and serotonergic systems.[1] Classified as a Serotonin-Dopamine Reuptake Inhibitor (SDRI), this compound also exhibits antagonist activity at 5-HT2A and 5-HT2C receptors. This unique pharmacological profile makes it a valuable tool for researchers investigating the intricate interactions between dopamine and serotonin, two key neurotransmitters implicated in the pathophysiology of depression and other neuropsychiatric disorders. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in preclinical research to dissect dopamine-serotonin interplay.

Note on Availability: this compound was previously marketed under brand names such as Clédial and Gerdaxyl but has been withdrawn in several countries due to concerns about hepatotoxicity. Researchers should exercise caution and consult relevant safety data before use.

Pharmacological Profile of this compound

This compound's mechanism of action is centered on its ability to modulate both dopamine and serotonin signaling pathways. Understanding its binding affinities for key transporters and receptors is crucial for designing and interpreting experiments.

Quantitative Data: Receptor and Transporter Binding Affinities

The following table summarizes the available data on the binding affinities (Ki) of this compound for key targets in the dopaminergic and serotonergic systems.

TargetKi (µM)Reference
5-HT2A Receptor~ 1[2]
5-HT2C Receptor~ 1[2]
Serotonin Transporter (SERT)Data not available
Dopamine Transporter (DAT)Data not available

Note: The lack of publicly available Ki values for SERT and DAT is a significant gap in the pharmacological profile of this compound. Researchers are advised to perform their own binding assays to determine these values for a comprehensive understanding of its SDRI activity.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to investigate dopamine-serotonin interactions in preclinical models.

In Vivo Microdialysis for Measuring Extracellular Dopamine and Serotonin

This protocol allows for the real-time measurement of dopamine and serotonin levels in specific brain regions of freely moving rodents following this compound administration.

Objective: To determine the effect of this compound on extracellular dopamine and serotonin concentrations in brain regions such as the prefrontal cortex, nucleus accumbens, or striatum.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Male Wistar or Sprague-Dawley rats (250-300 g)

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to establish stable neurotransmitter levels.

    • Administer this compound via the desired route (e.g., intraperitoneal injection). Dosage will need to be determined empirically, but a starting point could be in the range of 10-30 mg/kg based on general antidepressant studies in rodents.

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples using an HPLC-ED system to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes.

Experimental Workflow for In Vivo Microdialysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Anesthetize Animal b Stereotaxic Surgery: Implant Guide Cannula a->b c Recovery Period (>= 48 hours) b->c d Insert Microdialysis Probe c->d e Perfuse with aCSF d->e f Collect Baseline Dialysate Samples e->f g Administer this compound f->g h Collect Post-Drug Dialysate Samples g->h i HPLC-ED Analysis of Dopamine & Serotonin h->i j Data Analysis: % of Baseline i->j

Caption: Workflow for in vivo microdialysis experiment.

Forced Swim Test (Porsolt Test) for Antidepressant-Like Activity

This behavioral assay is widely used to screen for antidepressant-like effects of compounds.

Objective: To assess the antidepressant-like efficacy of this compound by measuring its effect on the duration of immobility in rodents.

Materials:

  • This compound

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Male C57BL/6J or Swiss Webster mice (20-25 g)

Procedure:

  • Habituation (Day 1):

    • Fill the cylinder with water to a depth of 15 cm.

    • Individually place each mouse in the water for a 15-minute pre-test session.

    • After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • Drug Administration and Testing (Day 2):

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test session. A dose-response study (e.g., 10, 20, 40 mg/kg) is recommended.

    • Place the mouse in the water-filled cylinder for a 6-minute test session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the duration of immobility between the this compound-treated groups and the vehicle control group using a one-way ANOVA followed by post-hoc tests.

Forced Swim Test Experimental Workflow

G cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing cluster_analysis Analysis a 15-minute Pre-test Swim b Dry and Return to Home Cage a->b c Administer this compound or Vehicle d 6-minute Test Swim c->d e Video Record Session d->e f Score Immobility Duration (last 4 minutes) e->f g Statistical Analysis f->g

Caption: Workflow for the forced swim test.

Probing Dopamine-Serotonin Interactions

To specifically investigate the interplay between dopamine and serotonin systems using this compound, the following experimental designs can be employed:

Co-administration with Selective Antagonists

By co-administering this compound with selective dopamine (e.g., D1, D2) or serotonin (e.g., 5-HT1A, 5-HT2A/2C) receptor antagonists, researchers can dissect the contribution of each receptor subtype to the observed neurochemical and behavioral effects of this compound. For example, if the antidepressant-like effect of this compound in the forced swim test is blocked by a D2 antagonist, it would suggest a critical role for D2 receptor signaling in its mechanism of action.

Studies in Neurotransmitter-Depleted Animals

Utilizing animal models with selective lesions of either dopaminergic (e.g., 6-OHDA lesions) or serotonergic (e.g., 5,7-DHT lesions) neurons can help elucidate the necessity of each system for the effects of this compound. For instance, if this compound fails to increase extracellular dopamine in a serotonin-depleted animal, it would indicate that its effect on dopamine is dependent on an intact serotonergic system.

Visualization of Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound and its influence on dopamine and serotonin signaling.

Proposed Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT DAT DAT VMAT2_DA VMAT2 DA_synapse Dopamine VMAT2_DA->DA_synapse Release VMAT2_5HT VMAT2 _5HT_synapse Serotonin VMAT2_5HT->_5HT_synapse Release DA_vesicle Dopamine _5HT_vesicle Serotonin DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R _5HT_synapse->SERT Reuptake _5HT2AR 5-HT2A Receptor _5HT_synapse->_5HT2AR _5HT2CR 5-HT2C Receptor _5HT_synapse->_5HT2CR Signal_DA Dopaminergic Signaling D2R->Signal_DA Signal_5HT Serotonergic Signaling _5HT2AR->Signal_5HT _5HT2CR->Signal_5HT This compound This compound This compound->SERT Inhibition This compound->DAT Inhibition This compound->_5HT2AR Antagonism This compound->_5HT2CR Antagonism

Caption: this compound's proposed mechanism of action.

Safety Considerations: Hepatotoxicity

Recommendations:

  • When conducting in vivo studies, especially chronic administration protocols, it is advisable to monitor liver function through regular blood tests for liver enzymes (e.g., ALT, AST).

  • Perform histological analysis of liver tissue at the end of chronic studies to assess for any signs of liver damage.

  • Use the lowest effective dose and the shortest possible duration of treatment to minimize the risk of hepatotoxicity.

Conclusion

This compound, with its dual action on the dopamine and serotonin systems, represents a valuable pharmacological tool for investigating the complex interplay between these two neurotransmitter systems. The protocols and information provided in these application notes offer a framework for researchers to design and conduct experiments aimed at elucidating the role of dopamine-serotonin interactions in both normal brain function and in the context of neuropsychiatric disorders. However, the limited availability of comprehensive binding data and the known risk of hepatotoxicity necessitate careful experimental design and safety monitoring. Future research to fully characterize its binding profile and the mechanisms underlying its potential toxicity is warranted.

References

Experimental Design for Medifoxamine Behavioral Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical behavioral studies in mice to evaluate the neuropsychopharmacological effects of Medifoxamine. This document includes detailed experimental protocols for assessing antidepressant, anxiolytic, and cognitive-enhancing properties, alongside structured data presentation and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a non-tricyclic antidepressant with a dual mechanism of action, functioning as both a dopamine reuptake inhibitor and a serotonin 5-HT2A receptor antagonist.[1][2] This unique pharmacological profile suggests its potential therapeutic efficacy in treating not only depression but also anxiety and cognitive dysfunction.[3][4] Rigorous preclinical evaluation in murine models is essential to elucidate its behavioral effects and underlying neurobiological mechanisms.

Data Presentation: Summary of Expected Outcomes

While specific dose-response data for this compound in mouse behavioral models is not extensively published, the following tables provide a template for summarizing quantitative data based on the expected effects of drugs with similar mechanisms of action. Researchers should replace the placeholder data with their experimental findings.

Table 1: Antidepressant-like Effects of this compound in Mice

Behavioral AssayVehicle Control (Mean ± SEM)This compound (Low Dose) (Mean ± SEM)This compound (Mid Dose) (Mean ± SEM)This compound (High Dose) (Mean ± SEM)Positive Control (e.g., Imipramine) (Mean ± SEM)
Forced Swim Test
Immobility Time (s)150 ± 10120 ± 8100 ± 7 80 ± 6***90 ± 8
Tail Suspension Test
Immobility Time (s)180 ± 12140 ± 9110 ± 8 90 ± 7***100 ± 9
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. SEM: Standard Error of the Mean.

Table 2: Anxiolytic-like Effects of this compound in Mice

Behavioral AssayVehicle Control (Mean ± SEM)This compound (Low Dose) (Mean ± SEM)This compound (Mid Dose) (Mean ± SEM)This compound (High Dose) (Mean ± SEM)Positive Control (e.g., Diazepam) (Mean ± SEM)
Elevated Plus Maze
Time in Open Arms (%)20 ± 330 ± 440 ± 5 50 ± 6***45 ± 5
Light-Dark Box
Time in Light Box (s)120 ± 15150 ± 12180 ± 10 210 ± 14***190 ± 11
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 3: Cognitive-Enhancing Effects of this compound in Mice

Behavioral AssayVehicle Control (Mean ± SEM)This compound (Low Dose) (Mean ± SEM)This compound (Mid Dose) (Mean ± SEM)This compound (High Dose) (Mean ± SEM)Positive Control (e.g., Donepezil) (Mean ± SEM)
Novel Object Recognition
Discrimination Index0.1 ± 0.050.2 ± 0.060.3 ± 0.070.4 ± 0.08**0.35 ± 0.07
Y-Maze
Spontaneous Alternation (%)55 ± 465 ± 375 ± 2 80 ± 3***70 ± 4
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. It is crucial to counterbalance the order of testing and allow sufficient time for recovery between tests to minimize confounding variables.

Forced Swim Test (FST)

This test is a primary screening tool for antidepressant-like activity.[3][5]

  • Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) 30-60 minutes before the test.

    • Gently place the mouse into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST)

Similar to the FST, the TST is used to assess antidepressant-like effects by measuring behavioral despair.[6]

  • Apparatus: A commercially available tail suspension apparatus or a custom-built setup that allows for the mouse to be suspended by its tail.

  • Procedure:

    • Administer this compound or vehicle 30-60 minutes prior to the test.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • Suspend the mouse so that it hangs freely for a 6-minute session.

    • Video record the session.

    • A blinded observer scores the total duration of immobility.

  • Data Analysis: Analyze the mean immobility time across different treatment groups.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[7][8]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle 30-60 minutes before testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Track the mouse's movement using a video-tracking system.

    • Parameters to measure include the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Light-Dark Box Test

This test is also used to evaluate anxiety-like behavior based on the innate aversion of mice to brightly lit areas.[9]

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Administer this compound or vehicle 30-60 minutes prior to the test.

    • Place the mouse in the center of the light compartment.

    • Allow the mouse to freely explore both compartments for a 10-minute session.

    • Record the time spent in each compartment and the number of transitions between compartments using a video-tracking system.

  • Data Analysis: Anxiolytic-like effects are indicated by an increase in the time spent in the light compartment and the number of transitions.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a component of cognitive function.[10][11]

  • Apparatus: An open-field arena. Two sets of identical objects and one novel object are required.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena for 5-10 minutes on day 1.

    • Training (Familiarization): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer this compound or vehicle prior to this phase.

    • Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Y-Maze Spontaneous Alternation

This task is used to assess spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Administer this compound or vehicle 30-60 minutes before the test.

    • Place the mouse at the end of one arm and allow it to freely explore the maze for an 8-minute session.

    • Record the sequence of arm entries.

  • Data Analysis: An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB). Calculate the percentage of spontaneous alternation as: [Number of alternations / (Total number of arm entries - 2)] x 100. An increase in the percentage of spontaneous alternation suggests improved spatial working memory.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound's dual mechanism of action.

Medifoxamine_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake D1R D1 Receptor Dopamine_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuroplasticity, Antidepressant Effects) CREB->Gene_expression Promotes

Caption: Dopamine Reuptake Inhibition Pathway of this compound.

Medifoxamine_Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_synapse Serotonin HTR2A 5-HT2A Receptor Serotonin_synapse->HTR2A Binds This compound This compound This compound->HTR2A Antagonizes PLC PLC HTR2A->PLC Activates (blocked by this compound) Akt Akt HTR2A->Akt Modulates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC mTOR mTOR Akt->mTOR Activates Synaptic_plasticity Synaptic Plasticity (Cognitive Effects) mTOR->Synaptic_plasticity Promotes Experimental_Workflow cluster_behavioral_assays Behavioral Testing Battery start Start: Animal Acclimation (1-2 weeks) dosing Drug Administration (this compound, Vehicle, Positive Control) start->dosing antidepressant Antidepressant Assays (FST, TST) dosing->antidepressant anxiolytic Anxiolytic Assays (EPM, Light-Dark Box) dosing->anxiolytic cognitive Cognitive Assays (NOR, Y-Maze) dosing->cognitive data_collection Data Collection and Analysis antidepressant->data_collection anxiolytic->data_collection cognitive->data_collection interpretation Interpretation of Results data_collection->interpretation end End: Conclusion on This compound's Behavioral Profile interpretation->end Logical_Relationships cluster_mechanism This compound's Mechanism of Action cluster_effects Neurochemical & Behavioral Effects DA_reuptake Dopamine Reuptake Inhibition increased_DA Increased Synaptic Dopamine DA_reuptake->increased_DA HTR2A_antagonism 5-HT2A Receptor Antagonism modulated_5HT Modulated Serotonergic Signaling HTR2A_antagonism->modulated_5HT antidepressant_effect Antidepressant-like Effects increased_DA->antidepressant_effect cognitive_enhancement Cognitive Enhancement increased_DA->cognitive_enhancement anxiolytic_effect Anxiolytic-like Effects modulated_5HT->anxiolytic_effect modulated_5HT->cognitive_enhancement

References

Troubleshooting & Optimization

Technical Support Center: Medifoxamine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting stability issues related to medifoxamine in aqueous solutions. The following information is based on general principles of pharmaceutical stability testing and the chemical nature of this compound, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

A1: Based on the chemical structure of this compound (N,N-dimethyl-2,2-diphenoxyethanamine), which contains a diphenyl acetal functional group and aromatic ether linkages, the primary anticipated degradation pathways in aqueous solutions are:

  • Hydrolysis: The acetal functional group is susceptible to acid-catalyzed hydrolysis, which would lead to the cleavage of the carbon-oxygen bonds. Under acidic conditions, this compound is expected to degrade into phenol and (dimethylamino)acetaldehyde. Acetals are generally stable under neutral and basic conditions.[1][2][3]

  • Oxidation: While less common for the core structure, the tertiary amine could be susceptible to oxidation, forming an N-oxide. The aromatic rings could also undergo oxidation under strong oxidative stress.

  • Photodegradation: Aromatic ethers can be susceptible to photodegradation upon exposure to UV light.[4] This could involve cleavage of the ether bonds or reactions involving the aromatic rings.

Q2: What are the critical factors influencing the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is likely influenced by several factors:

  • pH: This is a critical factor due to the acid-labile acetal group. Acidic pH is expected to significantly accelerate hydrolysis.[1][3]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation, including hydrolysis and oxidation.[5]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.[6][7]

  • Presence of Oxidizing Agents: Contact with oxidizing agents can lead to the formation of oxidation products.

  • Buffer Species: The type of buffer used in the solution can sometimes influence the degradation rate.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[8][9] A typical study would involve exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

  • Neutral Hydrolysis: Reflux the this compound solution in water at an elevated temperature.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][6] A dark control sample should be analyzed concurrently.[7]

Samples should be collected at various time points and analyzed using a suitable stability-indicating analytical method.

Q4: What is a stability-indicating analytical method, and how do I develop one for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common starting point.

To develop such a method:

  • Select a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile or methanol and a buffer).

  • Optimize the mobile phase composition, pH, and flow rate to achieve good separation between the this compound peak and any peaks that appear in the stressed samples.

  • Use photodiode array (PDA) detection to check for peak purity and to determine the optimal detection wavelength.

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main drug peak from all degradation product peaks.

Troubleshooting Guides

Problem 1: Rapid loss of this compound potency in an acidic formulation.

Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis of the acetal group. This compound is expected to be unstable in acidic conditions.[1][3] The primary troubleshooting step is to adjust the pH of the formulation to a neutral or slightly basic range. If an acidic pH is required for other formulation components, consider the use of a non-aqueous solvent system or protecting the this compound from the acidic environment.
Interaction with acidic excipients. Evaluate the compatibility of this compound with all acidic excipients in the formulation. Consider replacing highly acidic excipients with less acidic alternatives.

Problem 2: Appearance of unknown peaks in the chromatogram after storage.

Possible Cause Troubleshooting Step
Degradation of this compound. Perform a systematic forced degradation study (as described in FAQ 3) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those of the peaks generated under specific stress conditions (acid, base, oxidation, light, heat) to identify the degradation pathway.
Impurity from starting materials or synthesis. Review the synthesis pathway of this compound to identify potential impurities. If possible, obtain reference standards for these impurities to confirm their identity.
Interaction with container/closure system. Investigate potential leaching or interaction with the storage container. Store the solution in a different, inert container material (e.g., glass vs. plastic) to see if the unknown peaks persist.

Problem 3: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Non-validated analytical method. Ensure the analytical method is fully validated for stability-indicating properties as per ICH guidelines. This includes demonstrating specificity, accuracy, and precision.
Variability in storage conditions. Verify that the stability chambers are properly calibrated and maintain consistent temperature and humidity. Ensure that samples are protected from light if photostability is a concern.
Sample preparation issues. Standardize the sample preparation procedure to minimize variability. Ensure complete dissolution of the sample and avoid any degradation during the preparation process.

Data Presentation

The following table is a template for summarizing quantitative data from a forced degradation study of this compound. Researchers should populate this table with their own experimental data.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl (60°C) 0100.00.00.00.0100.0
2
4
8
0.1 M NaOH (60°C) 0100.00.00.00.0100.0
2
4
8
3% H₂O₂ (RT) 0100.00.00.00.0100.0
24
48
Heat (80°C) 0100.00.00.00.0100.0
24
48
Photostability (ICH Q1B) 0100.00.00.00.0100.0
Exposed
Dark Control

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Place the solid drug substance and a solution (in a suitable solvent) in an oven at 80°C.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a photostable solvent like water or acetonitrile) to light as per ICH Q1B guidelines.[1][6] Wrap a control sample in aluminum foil to serve as a dark control.[7]

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 200-400 nm and select an appropriate wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the unstressed drug and the degraded samples.

    • Adjust the mobile phase gradient and pH to achieve a resolution of >2 between this compound and its degradation products.

  • Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Mandatory Visualizations

Hydrolysis_Pathway This compound This compound (N,N-dimethyl-2,2-diphenoxyethanamine) Intermediate Hemiacetal Intermediate This compound->Intermediate H₃O⁺ (Protonation & Loss of Phenol) Products Phenol + (Dimethylamino)acetaldehyde Intermediate->Products H₂O (Hydrolysis)

Caption: Predicted acid-catalyzed hydrolysis pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Stressed_Samples Thermal Thermal (e.g., 80°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B) Photo->Stressed_Samples HPLC Stability-Indicating HPLC Data_Analysis Data Analysis & Pathway Elucidation HPLC->Data_Analysis LCMS LC-MS for Identification LCMS->Data_Analysis This compound This compound Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Stressed_Samples->HPLC Stressed_Samples->LCMS

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC-UV Detection of Medifoxamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the analysis of Medifoxamine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC-UV analysis of this compound?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods for structurally similar compounds containing phenoxy groups, a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic to neutral pH is a suitable starting point.[1][2] The dual phenyl rings in this compound's structure suggest strong UV absorbance; a detection wavelength of 220 nm is a good initial setting for sensitive detection.

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing, is a common issue for amine-containing compounds like this compound. This can often be attributed to secondary interactions with residual silanols on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be about 2 pH units below the pKa of this compound will ensure it is fully protonated, which can improve peak shape.

  • Additives: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can block the active silanol sites.

  • Column Choice: Using an end-capped column or a column with a base-deactivated stationary phase can significantly reduce peak tailing.

Q3: What should I do if I don't see any peaks for this compound?

A3: If no peaks are observed, several factors could be at play:

  • Incorrect Wavelength: Ensure the UV detector is set to a wavelength where this compound absorbs. If the initial wavelength of 220 nm is not effective, perform a UV scan of a standard solution to determine the wavelength of maximum absorbance (λmax).

  • Sample Degradation: this compound may be susceptible to degradation under certain conditions. Prepare fresh samples and standards and protect them from light and extreme temperatures.

  • Injection Issues: Verify that the autosampler is functioning correctly and that the injection volume is appropriate.

  • Elution Problems: It is possible that this compound is very strongly retained on the column. A gradient elution with a higher percentage of organic solvent may be necessary to elute the compound.

Q4: Can this method be used for stability studies of this compound?

A4: Yes, this HPLC-UV method can be adapted for stability-indicating studies. A forced degradation study should be performed to ensure that the method can separate the intact this compound from its potential degradation products.[3][4] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[3][4] The peak purity of this compound should be assessed using a photodiode array (PDA) detector to confirm that the chromatographic peak is not co-eluted with any degradants.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC-UV analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No Peak/Very Small Peak Incorrect UV wavelength.Determine the λmax of this compound by scanning a standard solution with a UV spectrophotometer. Start with a general wavelength like 220 nm.
Sample not eluting.Increase the organic solvent percentage in the mobile phase or switch to a gradient elution.
Injector malfunction.Ensure the injector is drawing and dispensing the correct volume. Check for blockages.
Peak Tailing Secondary interactions with silanols.Lower the mobile phase pH (e.g., to pH 3-4). Add a competing base like triethylamine (0.1%) to the mobile phase. Use a base-deactivated or end-capped column.
Column overload.Reduce the concentration of the injected sample.
Peak Fronting Sample solvent stronger than mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Decrease the injection volume or sample concentration.
Split Peaks Column contamination or void.Wash the column with a strong solvent. If the problem persists, replace the column.
Partially blocked frit.Back-flush the column or replace the frit.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase. Purge the pump.
Contaminated mobile phase.Prepare fresh mobile phase using HPLC-grade solvents and reagents.
Detector lamp issue.Check the lamp's energy and replace it if necessary.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has been used extensively or under harsh conditions.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a hypothetical formulation)
  • Weigh and finely powder a representative sample of the formulation.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

Proposed HPLC-UV Method

The following is a robust starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 220 nm

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare this compound Standard Solutions HPLC HPLC System (Pump, Injector, Column, Oven) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Detector UV Detector HPLC->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Generate Report Analysis->Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Problem with HPLC Analysis PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Baseline Baseline Noise/Drift? Start->Baseline Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Split Split Peak PeakShape->Split Yes Tailing_Sol Adjust pH Add TEA Use B-D Column Tailing->Tailing_Sol Fronting_Sol Change Sample Solvent Reduce Concentration Fronting->Fronting_Sol Split_Sol Wash Column Replace Column/Frit Split->Split_Sol RT_Sol Check Mobile Phase Prep Use Column Oven Replace Column Retention->RT_Sol Yes Baseline_Sol Degas Mobile Phase Use Fresh Solvents Check Lamp Baseline->Baseline_Sol Yes

Caption: Logical troubleshooting guide for common HPLC-UV issues.

References

Technical Support Center: Mitigating Medifoxamine-Induced Hepatotoxicity in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing issues related to the study of medifoxamine-induced hepatotoxicity in cell models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced hepatotoxicity?

A1: While direct studies on this compound are limited, evidence from structurally similar tricyclic antidepressants, such as amineptine and tianeptine, suggests that hepatotoxicity is primarily mediated by the formation of reactive metabolites. These metabolites can induce oxidative stress, lead to mitochondrial dysfunction, and ultimately trigger apoptotic or necrotic cell death.[1][2]

Q2: Which cell lines are most appropriate for studying this compound-induced hepatotoxicity?

A2: The choice of cell line depends on the specific research question.

  • HepG2 cells: A human hepatoma cell line that is widely used for its robustness and ease of culture.[1][3] However, they have lower expression levels of some cytochrome P450 enzymes compared to primary hepatocytes.[1]

  • Primary Human Hepatocytes (PHHs): Considered the gold standard due to their physiological relevance, but they are more difficult to culture and maintain.

  • HepaRG cells: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, offering a more metabolically active model than HepG2 cells.

Q3: What are the key biomarkers to assess this compound-induced hepatotoxicity in vitro?

A3: Key biomarkers include:

  • Cell Viability: Assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.

  • Oxidative Stress: Determined by measuring the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A lower GSH/GSSG ratio indicates increased oxidative stress.

  • Mitochondrial Dysfunction: Evaluated by measuring the mitochondrial membrane potential (ΔΨm) using fluorescent probes like JC-1. A decrease in ΔΨm is an early indicator of apoptosis.

  • Apoptosis: Quantified by measuring the activity of key executioner caspases, such as caspase-3.

Q4: What are potential strategies to mitigate this compound-induced hepatotoxicity in cell models?

A4: Potential mitigating agents include antioxidants that can counteract the effects of oxidative stress.

  • N-acetylcysteine (NAC): A precursor to glutathione, NAC helps to replenish intracellular GSH levels and directly scavenge reactive oxygen species.

  • Silymarin: A flavonoid extracted from milk thistle, it has been shown to have hepatoprotective effects through its antioxidant and anti-inflammatory properties.[4][5][6]

Troubleshooting Guides

LDH Cytotoxicity Assay
IssuePossible Cause(s)Troubleshooting Steps
High background LDH in control wells Serum in the culture medium contains LDH.[7]Use serum-free medium for the assay or run a "medium only" control to subtract the background. Heat-inactivating the serum may also reduce background LDH.[7]
Inconsistent results between replicates Uneven cell seeding; Pipetting errors.Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents to minimize timing differences.
Test compound interferes with the assay The compound may inhibit LDH enzyme activity or react with the tetrazolium salt.[8]Run a cell-free control with your compound and the LDH enzyme to check for direct inhibition.
JC-1 Mitochondrial Membrane Potential Assay
IssuePossible Cause(s)Troubleshooting Steps
Low red/green fluorescence ratio in healthy control cells Cells are not healthy; JC-1 concentration is too low; Incubation time is too short.Ensure cells are in the logarithmic growth phase. Optimize JC-1 concentration and incubation time for your specific cell line.[9][10]
High green fluorescence in all samples JC-1 precipitated out of solution; Cells were over-exposed to light.Ensure the JC-1 working solution is properly prepared and free of precipitates. Protect cells from light during staining and imaging.[11]
Unexpected increase in red fluorescence in treated cells Mitochondrial hyperpolarization can be an early event in apoptosis.Analyze the red/green fluorescence ratio, not just the red fluorescence intensity. Use a positive control for depolarization (e.g., CCCP or FCCP) to confirm the assay is working correctly.[12]
GSH/GSSG Ratio Assay
IssuePossible Cause(s)Troubleshooting Steps
Artificially high GSSG levels (low GSH/GSSG ratio) Oxidation of GSH during sample preparation.[13]Work quickly on ice. Use a thiol-scavenging agent like N-ethylmaleimide (NEM) immediately after cell lysis to prevent GSH oxidation.[13][14]
Inconsistent readings Incomplete cell lysis; Inaccurate protein concentration measurement.Ensure complete cell lysis using an appropriate buffer and mechanical disruption if necessary. Use a protein assay compatible with your lysis buffer to normalize GSH/GSSG levels.
Interference from other thiol-containing compounds Some compounds in the sample may react with the detection reagent.Run appropriate controls, including a sample blank without the detection reagent.
Caspase-3 Activity Assay
IssuePossible Cause(s)Troubleshooting Steps
Low caspase-3 activity in positive control Apoptosis was not successfully induced; Insufficient incubation time for the assay.Confirm apoptosis induction with another method (e.g., Annexin V staining). Increase the incubation time with the caspase-3 substrate.
High background in negative control Spontaneous apoptosis in the cell culture.Use healthy, low-passage number cells. Ensure optimal cell culture conditions.
Inhibitory compounds in the cell lysate Components of the lysis buffer or the test compound itself may inhibit caspase-3.Use a lysis buffer recommended for caspase assays. Run a control with purified active caspase-3 and your cell lysate to check for inhibition.[15]

Experimental Protocols

HepG2 Cell Culture for Hepatotoxicity Studies
  • Cell Line: HepG2 (human hepatocellular carcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[16]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[16]

  • Passaging: Subculture cells every 3-4 days at a split ratio of 1:4 to 1:6 when they reach 80-90% confluency.[16]

    • Aspirate the old medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 5-7 minutes at 37°C.[16]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks.

LDH Cytotoxicity Assay

This protocol is adapted from commercially available kits.

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, with or without the mitigating agent (N-acetylcysteine or silymarin), for 24-48 hours. Include untreated controls and a positive control for maximum LDH release (e.g., treat with lysis buffer).

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of a stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100

JC-1 Mitochondrial Membrane Potential Assay

This protocol is based on standard procedures for JC-1 assays.[10][17]

  • Seed HepG2 cells in a black, clear-bottom 96-well plate and treat as described for the LDH assay.

  • Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution and wash the cells twice with assay buffer.

  • Add fresh assay buffer to each well.

  • Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader.

  • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests depolarization.

GSH/GSSG Ratio Assay

This protocol is a generalized procedure based on commercially available kits.[8][9]

  • Culture and treat HepG2 cells in a 6-well plate.

  • After treatment, wash the cells with cold PBS and lyse them in a metaphosphoric acid (MPA) solution to precipitate proteins and prevent GSH oxidation.

  • For GSSG measurement, treat an aliquot of the lysate with a thiol-scavenging agent (e.g., N-ethylmaleimide) to block free GSH.

  • Neutralize the samples.

  • Prepare a reaction mixture containing glutathione reductase and DTNB (Ellman's reagent).

  • Add the sample to the reaction mixture and incubate.

  • Measure the absorbance at 412 nm kinetically over several minutes.

  • Calculate the concentrations of total glutathione and GSSG from a standard curve.

  • Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

  • Calculate the GSH/GSSG ratio.

Caspase-3 Activity Assay

This protocol is a summary of typical colorimetric caspase-3 assay procedures.[18]

  • Culture and treat HepG2 cells in a 6-well plate.

  • After treatment, collect the cells and lyse them in a chilled lysis buffer on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Prepare a reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

  • Add the reaction buffer to each sample.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The increase in absorbance is proportional to the caspase-3 activity.

Quantitative Data Summary

The following tables summarize representative quantitative data on the protective effects of N-acetylcysteine (NAC) and silymarin against drug-induced hepatotoxicity in HepG2 cells. Note: Data is for cisplatin and acetaminophen-induced toxicity as direct quantitative data for this compound was not available in the literature search.

Table 1: Protective Effect of N-acetylcysteine (NAC) on Cisplatin-Induced Apoptosis in HepG2 Cells

TreatmentApoptotic Rate (%)% Reduction in Apoptosis (vs. Cisplatin alone)
Control~5%N/A
Cisplatin (2 µM)39.2%N/A
Cisplatin (2 µM) + NAC (50 µM)35.7%8.9%
Cisplatin (2 µM) + NAC (100 µM)29.8%24.0%
Cisplatin (2 µM) + NAC (200 µM)24.6%37.2%

Table 2: Protective Effect of Silymarin on Acetaminophen-Induced Cytotoxicity in HepG2 Cells

TreatmentCell Viability (%)% Increase in Viability (vs. APAP alone)
Control100%N/A
APAP (15 mM)39.6%N/A
APAP (15 mM) + Silymarin (50 µg/mL)77.9%96.7%

(Data extrapolated from a study where silymarin showed significant protection in a co-treatment protocol)

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Hepatotoxicity

G Proposed Signaling Pathway of this compound-Induced Hepatotoxicity This compound This compound Metabolism Hepatic Metabolism (CYP450) This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (GSH Depletion) ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction Bax Bax translocation to mitochondria ReactiveMetabolites->Bax Bcl2 Bcl-2 inhibition ReactiveMetabolites->Bcl2 OxidativeStress->MitochondrialDysfunction mPTP mPTP Opening MitochondrialDysfunction->mPTP CytochromeC Cytochrome c Release mPTP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->mPTP Bcl2->mPTP

Caption: Proposed signaling cascade of this compound-induced hepatotoxicity.

Experimental Workflow for Assessing Mitigating Agents

G Workflow for Evaluating Hepatoprotective Agents cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Endpoint Assays cluster_analysis 4. Data Analysis CellSeeding Seed HepG2 cells in appropriate plates Pretreatment Pre-treat with mitigating agent (e.g., NAC, Silymarin) CellSeeding->Pretreatment 24h Toxin Induce toxicity with this compound Pretreatment->Toxin 1-2h LDH LDH Assay (Cytotoxicity) Toxin->LDH 24-48h JC1 JC-1 Assay (Mitochondrial Potential) Toxin->JC1 24-48h GSH GSH/GSSG Assay (Oxidative Stress) Toxin->GSH 24-48h Caspase Caspase-3 Assay (Apoptosis) Toxin->Caspase 24-48h Analysis Analyze and compare data from different treatment groups LDH->Analysis JC1->Analysis GSH->Analysis Caspase->Analysis

Caption: General experimental workflow for in vitro hepatotoxicity studies.

References

Technical Support Center: Synthesis of High-Purity Medifoxamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of high-purity Medifoxamine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final reaction step, the etherification to form the diaryloxyethane scaffold, results in low yields and significant starting material recovery. What are the potential causes and solutions?

Answer: Low conversion in Williamson ether synthesis, a common route for this scaffold, is often due to several factors:

  • Base Strength and Solubility: The chosen base may not be strong enough to fully deprotonate the phenolic starting material, or it may have poor solubility in the reaction solvent. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like potassium carbonate (K₂CO₃).

  • Leaving Group Quality: The alkylating agent should have an excellent leaving group. While chlorides can be used, bromides or tosylates are often more reactive and can improve yields.

  • Steric Hindrance: If your this compound derivative involves bulky substituents on the phenol or the ethylamine backbone, steric hindrance can slow down the Sₙ2 reaction. In such cases, increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or DMSO can help.

  • Side Reactions: At higher temperatures, elimination can compete with substitution, especially with secondary halides. Monitor the reaction for the formation of alkene byproducts.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can quench the base and hydrolyze the alkylating agent. Use freshly dried solvents and reagents.

  • Optimize Base and Solvent: Screen different base/solvent combinations. See Table 1 for a sample optimization.

  • Increase Reagent Equivalents: Try using a slight excess (1.1 to 1.5 equivalents) of the alkylating agent.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product.

Question 2: I am observing a persistent impurity with a mass corresponding to the N-oxide of my target this compound derivative. How can I prevent its formation and remove it?

Answer: Tertiary amines like this compound and its derivatives are susceptible to oxidation, forming N-oxides. This can occur during the reaction, workup, or purification.

Prevention:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that none of your reagents or starting materials are contaminated with oxidizing agents. Some grades of solvents can contain peroxide impurities.

  • Control Temperature: Exposing the amine to high heat for prolonged periods, especially in the presence of air, can promote oxidation.

Removal:

  • Reduction: If the N-oxide has already formed, it can be reduced back to the parent amine. Common reducing agents for this purpose include PPh₃ or H₂ with a palladium catalyst.

  • Chromatography: N-oxides are significantly more polar than their corresponding tertiary amines. They can often be separated using silica gel column chromatography. A more polar eluent system will be required to elute the N-oxide, allowing for the isolation of the pure amine.

Question 3: My purified this compound derivative appears pure by NMR, but HPLC analysis shows a purity of <95%. What could be the source of these impurities and how should I proceed?

Answer: This is a common issue where NMR may not detect impurities that lack protons or are present at low levels. HPLC is a more sensitive technique for purity assessment.[1]

Potential Undetected Impurities:

  • Positional Isomers: If synthesizing derivatives with substitutions on the phenyl rings, reaction at an alternative position can generate isomers that are difficult to distinguish by NMR but may separate by HPLC.

  • Residual Solvents or Reagents: Non-protonated reagents or solvents with high boiling points (like DMF or DMSO) might not be visible in ¹H NMR but can be detected by other means.

  • Inorganic Salts: Salts from the workup (e.g., sodium sulfate) are invisible in NMR and can affect purity measurements by mass.

  • Genotoxic Impurities (GTIs): Trace amounts of reactive intermediates or reagents (e.g., unreacted alkylating agents) can remain.[2] These are a major concern in drug development and require sensitive analytical methods like LC-MS/MS to detect and quantify at trace levels.[2][3]

Recommended Actions:

  • LC-MS Analysis: Use LC-MS to get the mass of the impurity peaks. This can help identify if they are isomers, dimers, or byproducts from side reactions.

  • Preparative HPLC: For final polishing, preparative HPLC is a powerful tool to remove closely related impurities and achieve >99% purity.[4]

  • Recrystallization: If the product is a solid, recrystallization is an effective method for removing small amounts of impurities.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for forming high-purity crystals. For amines, forming a salt (e.g., hydrochloride or fumarate) and recrystallizing it can be a very effective purification strategy.[6]

Experimental Protocols

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol describes a two-step synthesis for a hypothetical derivative, N,N-dimethyl-2-(4-methoxyphenoxy)-2-phenoxyethanamine.

Step 1: 2-(4-methoxyphenoxy)-2-phenoxyethan-1-ol

  • To a stirred solution of 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Add 2-phenoxyoxirane (1.36 g, 10 mmol) dropwise to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 20% Ethyl Acetate in Hexanes) to yield the desired alcohol.

Step 2: N,N-dimethyl-2-(4-methoxyphenoxy)-2-phenoxyethanamine

  • To a solution of the alcohol from Step 1 (2.60 g, 10 mmol) in dichloromethane (50 mL) at 0°C, add triethylamine (2.1 mL, 15 mmol).

  • Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise and stir the mixture at 0°C for 1 hour.

  • Wash the reaction mixture with cold water (2 x 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate. Use immediately in the next step.

  • Dissolve the crude mesylate in THF (40 mL) and add to a solution of dimethylamine (2.0 M in THF, 25 mL, 50 mmol) in a sealed pressure vessel.

  • Heat the mixture to 60°C and stir for 16 hours.

  • Cool to room temperature, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, 5% Methanol in Dichloromethane with 0.5% Triethylamine) to yield the final product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of the final this compound derivative.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Data Presentation

Table 1: Example Optimization of Etherification Reaction Conditions

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)Purity by HPLC (%)
1K₂CO₃ (1.5)Acetone56243588
2Cs₂CO₃ (1.5)DMF80126891
3NaH (1.1)THF66128594
4NaH (1.1)DMF8089295

Table 2: Typical Impurity Profile from LC-MS Analysis

Retention Time (min)Proposed Identity[M+H]⁺ (m/z)Relative Area (%)
5.8Starting Phenol125.11.2
9.2Product 288.2 96.5
9.5Positional Isomer288.20.8
10.1N-Oxide Product304.21.5

Visualizations

G General Workflow for Synthesis and Purification start Starting Materials (Phenol Derivative, Alkylating Agent) reaction Chemical Synthesis (e.g., Williamson Ether Synthesis) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup crude Crude Product workup->crude purification Primary Purification (Flash Column Chromatography) crude->purification purity_check1 Purity Check 1 (TLC, LC-MS, NMR) purification->purity_check1 final_purification Final Purification (Recrystallization or Prep-HPLC) purity_check1->final_purification Purity < 99% characterization Final Characterization (NMR, HRMS, HPLC) purity_check1->characterization Purity > 99% final_product High-Purity Product (>99%) final_purification->final_product final_product->characterization

Caption: Workflow for synthesis and purification of this compound derivatives.

G Troubleshooting Guide: Low Purity After Initial Purification start Low Purity Detected by HPLC/LC-MS check_mass Analyze Impurity Masses (LC-MS Data) start->check_mass is_isomer Mass = Product Mass? check_mass->is_isomer is_starting_material Mass = Starting Material? is_isomer->is_starting_material No sol_isomer Isomers Detected Optimize chromatography (change solvent system) or use Preparative HPLC. is_isomer->sol_isomer Yes is_byproduct Other Known Mass? (e.g., N-Oxide, Dimer) is_starting_material->is_byproduct No sol_sm Incomplete Reaction Increase reaction time/temp or improve purification. is_starting_material->sol_sm Yes sol_byproduct Side Reaction Occurred Modify reaction conditions (e.g., inert atmosphere, lower temperature). is_byproduct->sol_byproduct Yes sol_unknown Unknown Impurity Isolate small quantity for structural elucidation (NMR). is_byproduct->sol_unknown No

Caption: Decision tree for troubleshooting low purity results.

References

Technical Support Center: Adjusting for Medifoxamine's Short Half-Life in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the short half-life of medifoxamine in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and how does it impact experimental design?

A1: this compound has a short terminal elimination half-life of less than 3 hours in humans.[1] This rapid clearance necessitates specific experimental design considerations to ensure stable and effective concentrations are maintained, both in vivo and in vitro. Forgetting to account for this can lead to a loss of drug effect over time, resulting in inaccurate and irreproducible data.

Q2: How can I maintain a consistent concentration of this compound in my in vivo studies?

A2: Due to its short half-life, a single bolus injection will result in rapidly declining plasma concentrations. To achieve steady-state levels, continuous infusion is the recommended method of administration for in vivo studies. This can be achieved using surgically implanted osmotic pumps, which provide a constant and controlled release of the compound over a defined period.

Q3: What are the main challenges for in vitro experiments with this compound?

A3: The primary challenge in in vitro settings is the degradation and clearance of the drug from the cell culture medium, leading to a decrease in the effective concentration over the course of the experiment. This can be particularly problematic in longer-term assays (e.g., >4-6 hours).

Q4: Are there any active metabolites of this compound I should be aware of?

A4: Yes, this compound is metabolized into two primary active metabolites: N-desmethyl-medifoxamine (CRE-10086) and N,N-dimethyl-2-hydroxy-phenoxy-2-phenoxyethylamine (CRE-10357). These metabolites also possess pharmacological activity and may contribute to the overall effect of this compound. However, detailed pharmacokinetic data for these metabolites are limited.

Q5: How should I prepare and store this compound for my experiments?

Troubleshooting Guides

In Vitro Experiments: Maintaining Effective Concentrations*

Problem: Inconsistent or weaker than expected effects in cell-based assays lasting several hours.

Possible Cause: Depletion of this compound from the culture medium due to its short half-life and potential instability in aqueous solutions.

Solutions:

  • Medium Replenishment: For longer experiments, consider replacing the culture medium containing fresh this compound at regular intervals. The frequency of replacement will depend on the specific half-life in your experimental conditions (which may need to be determined empirically). A starting point could be to replenish the medium every 2-3 half-lives.

  • Higher Initial Concentration: While not ideal, using a higher initial concentration may compensate for degradation over a short-term experiment. However, this approach risks off-target effects and cellular stress. This should be carefully validated with appropriate controls.

  • Determine In Vitro Half-Life: If feasible, the stability of this compound in your specific cell culture medium and conditions can be determined experimentally using analytical methods like HPLC or LC-MS. This will allow for a more precise replenishment schedule.

In Vivo Experiments: Achieving Stable Plasma Concentrations

Problem: High variability and lack of dose-dependent effects in animal studies following bolus administration.

Possible Cause: Rapid fluctuations in plasma concentrations due to the short half-life of this compound.

Solutions:

  • Continuous Infusion via Osmotic Pumps: This is the gold standard for maintaining stable plasma concentrations of drugs with short half-lives. The pump is loaded with the desired concentration of this compound and surgically implanted (subcutaneously or intraperitoneally) to deliver the drug at a constant rate.

  • Frequent Dosing: If continuous infusion is not feasible, a frequent dosing schedule (e.g., every 2-3 hours) can be implemented to approximate a steady-state concentration. However, this method is labor-intensive and can cause stress to the animals.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Terminal Elimination Half-life< 3 hours[1]
Time to Peak Plasma Concentration (Oral)~1 hour[1]
Bioavailability (Oral)LowNot specified

Table 2: this compound Active Metabolites

MetaboliteNamePharmacological Activity
CRE-10086N-desmethyl-medifoxamineActive
CRE-10357N,N-dimethyl-2-hydroxy-phenoxy-2-phenoxyethylamineActive

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay with Medium Replenishment

Objective: To assess the effect of this compound on a specific cellular endpoint in a 24-hour assay.

Methodology:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO.

  • Working Solution Preparation: Immediately before use, dilute the this compound stock solution to the final desired concentrations in pre-warmed complete cell culture medium. Include a vehicle control (DMSO at the same final concentration).

  • Initial Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Medium Replenishment: At 8-hour and 16-hour time points, carefully aspirate the medium from each well and replace it with freshly prepared medium containing the respective concentrations of this compound or vehicle.

  • Final Analysis: At the 24-hour time point, perform the desired cellular assay to measure the experimental endpoint.

Protocol 2: In Vivo Continuous Infusion using Osmotic Pumps in Rodents

Objective: To evaluate the effect of continuous this compound administration on a behavioral or physiological parameter in mice or rats.

Methodology:

  • Pump Preparation: Under sterile conditions, fill osmotic pumps (e.g., Alzet®) with the appropriate concentration of this compound dissolved in a sterile vehicle (e.g., saline or PBS). The concentration should be calculated based on the pump's flow rate and the desired daily dose for the animal.

  • Pump Priming: Prime the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.

  • Surgical Implantation: Anesthetize the animal. Make a small subcutaneous incision on the back, between the scapulae. Create a subcutaneous pocket using blunt dissection and insert the primed osmotic pump.

  • Wound Closure: Close the incision with sutures or wound clips.

  • Post-Operative Care: Administer analgesics as required and monitor the animal for recovery.

  • Experimental Period: House the animals individually and allow them to recover for 24-48 hours before initiating behavioral or physiological measurements. The experiment will continue for the duration of the pump's delivery period (e.g., 7, 14, or 28 days).

  • Data Collection: Perform the planned behavioral tests or physiological measurements at specified time points throughout the infusion period.

Visualizations

Medifoxamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Dopamine Dopamine Dopamine->DAT Serotonin Serotonin Serotonin->SERT HT2A 5-HT2A Receptor Serotonin->HT2A Binds Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation This compound This compound This compound->DAT Inhibition This compound->SERT Inhibition This compound->HT2A Antagonism

Caption: this compound's multimodal mechanism of action.

Experimental_Workflow_In_Vitro start Start: Seed Cells prep_drug Prepare this compound Working Solution start->prep_drug initial_treat Initial Treatment (Time = 0h) prep_drug->initial_treat incubate1 Incubate (8 hours) initial_treat->incubate1 replenish1 Replenish Medium with Fresh Drug incubate1->replenish1 incubate2 Incubate (8 hours) replenish1->incubate2 replenish2 Replenish Medium with Fresh Drug incubate2->replenish2 incubate3 Incubate (8 hours) replenish2->incubate3 analysis Perform Cellular Analysis incubate3->analysis end End analysis->end

Caption: In vitro workflow with medium replenishment.

Experimental_Workflow_In_Vivo start Start: Prepare & Prime Osmotic Pumps surgery Surgical Implantation of Osmotic Pump start->surgery recovery Post-operative Recovery (24-48h) surgery->recovery experiment Experimental Period (e.g., 7-28 days) - Behavioral Testing - Physiological Measures recovery->experiment data_collection Data Collection at Defined Timepoints experiment->data_collection end End of Study: Tissue Collection experiment->end data_collection->experiment Repeat

References

Validation & Comparative

A Comparative Analysis of the Side Effect Profiles: Medifoxamine vs. Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the discontinued antidepressant medifoxamine and the established class of tricyclic antidepressants (TCAs). The information is compiled from a comprehensive review of available clinical trial data, pharmacological studies, and post-marketing surveillance reports.

Executive Summary

This compound, an atypical antidepressant, was withdrawn from the market in several countries around the year 2000 due to concerns about hepatotoxicity. This serious adverse effect is a critical differentiating factor when comparing it to tricyclic antidepressants. Pharmacologically, this compound was reported to have a more favorable profile regarding anticholinergic and cardiovascular side effects, which are common and often dose-limiting with TCAs. However, the risk of liver damage ultimately led to its discontinuation.

Tricyclic antidepressants, a class of drugs discovered in the 1950s, are known for their broad spectrum of side effects, primarily due to their interaction with various neurotransmitter receptors, including muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors. While still used for certain types of depression and other conditions, their side effect burden has led to newer classes of antidepressants, such as SSRIs, being favored as first-line treatments.

Quantitative Comparison of Side Effects

Direct, head-to-head quantitative data comparing the incidence of side effects between this compound and a wide range of tricyclic antidepressants is limited due to this compound's withdrawal from the market. The following table summarizes the available information, with data for TCAs representing a general range observed across the class.

Side Effect CategoryThis compound (Incidence)Tricyclic Antidepressants (Incidence Range)Key Comparative Notes
Hepatotoxicity Significant concern leading to market withdrawal Rare, but reported with several TCAs (e.g., imipramine, amitriptyline)[1]The primary and most severe differentiating side effect.
Anticholinergic Effects
- Dry MouthNoted to be less frequent than with TCAs[2]Very Common (up to 85% with amitriptyline)[3]This compound was specifically noted for its lack of significant anticholinergic properties.[2]
- ConstipationNot a prominent reported side effectCommon (up to 60% with some TCAs)[1][4][5]
- Blurred VisionNot a prominent reported side effectCommon[6][7]
- Urinary RetentionNot a prominent reported side effectCommon, especially in older males[8]
Cardiovascular Effects
- Orthostatic HypotensionReported to be less of a concern than with TCAs[9]Common, a frequent reason for discontinuation[9][10]A comparative study with amitriptyline suggested a more favorable cardiovascular profile for this compound.
- TachycardiaNot a prominent reported side effectCommon[10]
- ArrhythmiasNot a prominent reported side effectA known risk, particularly in overdose[9]
Central Nervous System Effects
- Drowsiness/SedationReported to have minimal sedative effects[2]Very Common (especially with amitriptyline, doxepin, trimipramine)[6]
- DizzinessNot a prominent reported side effectCommon[4]
- ConfusionNot a prominent reported side effectMore common in the elderly[6]
Gastrointestinal Effects
- NauseaNot a prominent reported side effectCommon[4]
Metabolic Effects
- Weight GainNot a prominent reported side effectCommon with many TCAs (e.g., amitriptyline, imipramine)[6]

Experimental Protocols

General Protocol for Side Effect Assessment in Antidepressant Clinical Trials:

  • Baseline Assessment: Prior to randomization, participants undergo a thorough medical history and physical examination. A baseline assessment of common potential side effects is conducted using a standardized checklist or a validated rating scale, such as the UKU Side Effect Rating Scale or the Frequency, Intensity, and Burden of Side Effects Rating (FIBSER) scale. This helps to differentiate pre-existing symptoms from treatment-emergent adverse events.

  • Treatment Phase Monitoring:

    • Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical staff at any time. These are documented as adverse events (AEs).

    • Systematic Inquiry: At regular follow-up visits (e.g., weekly or bi-weekly), clinicians systematically inquire about a pre-defined list of common and serious potential side effects. This is often done using a structured interview or a patient-reported outcome (PRO) questionnaire.

    • Vital Signs and Laboratory Monitoring: Blood pressure and heart rate (including orthostatic measurements) are monitored at each visit. Regular blood tests are conducted to monitor liver function (ALT, AST, bilirubin), renal function, and electrolytes. For TCAs, electrocardiograms (ECGs) may be performed at baseline and periodically to monitor for cardiovascular effects, such as QTc interval prolongation.

  • Causality Assessment: For each reported adverse event, the investigator assesses the likelihood of its relationship to the study drug. This assessment typically considers the temporal relationship between drug administration and the onset of the event, the presence of other potential causes, and whether the event resolves upon dose reduction or discontinuation.

  • Data Analysis and Reporting: The incidence, severity, and seriousness of all adverse events are tabulated and compared between the treatment and placebo/comparator groups. Statistical analyses are performed to identify any statistically significant differences in the rates of specific side effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms underlying the differing side effect profiles and the general workflow for assessing these effects, the following diagrams are provided.

cluster_tca Tricyclic Antidepressants (TCAs) cluster_this compound This compound cluster_side_effects Resulting Side Effects TCA TCA M1 Muscarinic M1 Receptor TCA->M1 Antagonism H1 Histamine H1 Receptor TCA->H1 Antagonism Alpha1 Alpha-1 Adrenergic Receptor TCA->Alpha1 Antagonism NET Norepinephrine Transporter TCA->NET Inhibition SERT Serotonin Transporter TCA->SERT Inhibition Anticholinergic Anticholinergic Effects (Dry Mouth, Constipation) M1->Anticholinergic Sedation Sedation, Weight Gain H1->Sedation OrthoHypo Orthostatic Hypotension, Dizziness Alpha1->OrthoHypo Therapeutic Antidepressant Effect NET->Therapeutic SERT->Therapeutic This compound This compound DAT Dopamine Transporter This compound->DAT Inhibition SERT_M Serotonin Transporter This compound->SERT_M Weak Inhibition Hepatotoxicity Hepatotoxicity This compound->Hepatotoxicity SERT_M->Therapeutic

Caption: Comparative receptor binding profiles and associated effects.

cluster_workflow Adverse Event Assessment Workflow start Patient Enrollment (Baseline Assessment) treatment Randomization to Treatment Arm start->treatment monitoring Ongoing Monitoring (Visits, Labs, PROs) treatment->monitoring ae_report Adverse Event (AE) Reported monitoring->ae_report causality Causality Assessment (Investigator Review) ae_report->causality related AE Deemed Related to Drug causality->related Yes unrelated AE Deemed Unrelated causality->unrelated No documentation Documentation and Reporting to Sponsor/Regulators related->documentation unrelated->monitoring end End of Study documentation->end

References

Validating the Anxiolytic Properties of Medifoxamine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic properties of Medifoxamine with other established anxiolytic agents, supported by experimental data from in vivo animal models. The objective is to offer a clear, data-driven overview to inform preclinical research and drug development efforts.

Introduction to this compound and Comparator Anxiolytics

This compound is an atypical antidepressant with reported anxiolytic properties. Its primary mechanism of action is understood to be the inhibition of dopamine reuptake, with a secondary action as a serotonin 5-HT2A receptor antagonist. For the purpose of this guide, this compound's anxiolytic profile will be compared against three well-established drugs representing different classes of anxiolytics:

  • Diazepam: A benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

  • Imipramine: A tricyclic antidepressant (TCA) that primarily acts as a serotonin and norepinephrine reuptake inhibitor. While its primary indication is for depression, it is also used to treat anxiety and panic disorders.

  • Buspirone: A non-benzodiazepine anxiolytic that acts as a serotonin 5-HT1A receptor partial agonist. It is used for the treatment of generalized anxiety disorder (GAD).

Comparative Efficacy in Preclinical Anxiety Models

The anxiolytic potential of these compounds is typically evaluated in a battery of behavioral tests in rodents. These tests are designed to model anxiety-like behaviors by creating approach-avoidance conflicts. The following tables summarize quantitative data from representative studies in the elevated plus-maze (EPM), open field test (OFT), and light-dark box (LDB) test.

Note: Direct comparative in vivo studies of this compound against Diazepam, Imipramine, and Buspirone in these specific anxiety models are limited in the available scientific literature. The data presented below is compiled from individual studies on each compound and should be interpreted with this in mind. A direct head-to-head study would be required for a definitive comparative assessment.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

CompoundSpecies/StrainDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Vehicle (Control) Mouse (Various)-~15-25%~20-30%
This compound Data Not Available---
Diazepam Mouse (SW)1.035.2 ± 4.142.1 ± 3.8
Imipramine (Chronic) Rat (Wistar)10Increased vs. ControlIncreased vs. Control
Buspirone Mouse1.0Increased vs. ControlIncreased vs. Control

*p < 0.05 compared to vehicle control.

Open Field Test (OFT)

The OFT assesses exploratory behavior and anxiety. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel open arena. Anxiolytic compounds typically increase the time spent and distance traveled in the center of the arena.

CompoundSpecies/StrainDose (mg/kg)Time in Center (s) (Mean ± SEM)Locomotor Activity (Distance in cm) (Mean ± SEM)
Vehicle (Control) Rat (Wistar)-~20-40~2000-3000
This compound Data Not Available---
Diazepam Mouse (C57BL/6J)1.5Increased vs. ControlNo significant change
Imipramine (Acute) Rat (Wistar)10DecreasedDecreased
Buspirone Mouse1.0Increased vs. ControlNo significant change

*p < 0.05 compared to vehicle control.

Light-Dark Box (LDB) Test

The LDB test is another model based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

CompoundSpecies/StrainDose (mg/kg)Time in Light Compartment (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)
Vehicle (Control) Mouse-~100-150~15-25
This compound Data Not Available---
Diazepam Mouse1.0220 ± 2535 ± 5
Imipramine Data Not Available---
Buspirone Mouse10.0Increased vs. ControlIncreased vs. Control

*p < 0.05 compared to vehicle control.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Elevated Plus-Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm).

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

    • Analyze the recording for the time spent in and the number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.

    • Clean the maze thoroughly between each trial to eliminate olfactory cues.

Open Field Test (OFT) Protocol
  • Apparatus: A square or circular arena (e.g., 100 x 100 cm) with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes.

    • Gently place the animal in the center of the open field.

    • Allow the animal to freely explore the arena for a predetermined period (e.g., 5-10 minutes).

    • Record the session with an overhead video camera.

    • Analyze the video for parameters such as time spent in the center and periphery, total distance traveled, and rearing frequency.

    • Clean the apparatus between each animal.

Light-Dark Box (LDB) Protocol
  • Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).

    • Record the session using a video camera.

    • Analyze the recording for the time spent in each compartment and the number of transitions between the two.

    • Clean the box after each trial.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and its comparators, as well as a typical experimental workflow for in vivo anxiolytic drug testing.

Signaling Pathways

Signaling_Pathways cluster_this compound This compound cluster_Diazepam Diazepam cluster_Imipramine Imipramine cluster_Buspirone Buspirone This compound This compound DAT Dopamine Transporter This compound->DAT Inhibits S_5HT2A Serotonin 5-HT2A Receptor This compound->S_5HT2A Antagonizes Anxiolysis_M Anxiolysis DAT->Anxiolysis_M ↑ Dopamine (Anxiolytic Effect) S_5HT2A->Anxiolysis_M ↓ Signaling (Anxiolytic Effect) Dopamine Dopamine Dopamine->DAT Serotonin Serotonin Serotonin->S_5HT2A Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulator Chloride_Influx ↑ Chloride Influx GABA_A->Chloride_Influx ↑ GABA Affinity GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Anxiolysis_D Anxiolysis Hyperpolarization->Anxiolysis_D ↓ Neuronal Excitability Imipramine Imipramine SERT Serotonin Transporter Imipramine->SERT Inhibits NET Norepinephrine Transporter Imipramine->NET Inhibits Anxiolysis_I Anxiolysis SERT->Anxiolysis_I ↑ Serotonin (Anxiolytic Effect) NET->Anxiolysis_I ↑ Norepinephrine (Anxiolytic Effect) Serotonin_I Serotonin Serotonin_I->SERT Norepinephrine Norepinephrine Norepinephrine->NET Buspirone Buspirone S_5HT1A_pre Presynaptic 5-HT1A Autoreceptor Buspirone->S_5HT1A_pre Full Agonist S_5HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->S_5HT1A_post Partial Agonist Serotonin_Release S_5HT1A_pre->Serotonin_Release ↓ Firing Rate ↓ Serotonin Release Anxiolysis_B Anxiolysis S_5HT1A_post->Anxiolysis_B Modulates Signaling (Anxiolytic Effect) Serotonin_B Serotonin Serotonin_B->S_5HT1A_pre Serotonin_B->S_5HT1A_post

Caption: Proposed signaling pathways for this compound and comparator anxiolytics.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization Period (e.g., 1 week) Animal_Selection->Acclimatization Drug_Preparation Drug Preparation (Vehicle, this compound, Comparators) Acclimatization->Drug_Preparation Drug_Administration Drug Administration (e.g., i.p. injection) Drug_Preparation->Drug_Administration Behavioral_Test Behavioral Test (EPM, OFT, or LDB) Drug_Administration->Behavioral_Test Data_Recording Video Recording of Session Behavioral_Test->Data_Recording Video_Analysis Automated/Manual Video Analysis Data_Recording->Video_Analysis Data_Quantification Quantification of Parameters (e.g., Time in zones, Entries) Video_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Quantification->Statistical_Analysis Conclusion Conclusion on Anxiolytic Properties Statistical_Analysis->Conclusion

A Comparative Analysis of Medifoxamine, Clomipramine, and Maprotiline in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy and safety profiles of antidepressant agents is paramount. This guide provides a detailed comparison of medifoxamine, a withdrawn atypical antidepressant, with the tricyclic antidepressant clomipramine and the tetracyclic antidepressant maprotiline, based on available clinical data.

Executive Summary

This compound, formerly marketed for depression, demonstrated a unique mechanism of action as a dopamine and serotonin reuptake inhibitor. Clinical trials suggested comparable efficacy to the established antidepressant imipramine. However, it was withdrawn from the market due to concerns about hepatotoxicity. Clomipramine, a potent serotonin and norepinephrine reuptake inhibitor, has shown robust efficacy in treating depression and obsessive-compulsive disorder. Maprotiline, primarily a norepinephrine reuptake inhibitor, also provides effective antidepressant action. This guide synthesizes the available clinical trial data to compare their performance, experimental protocols, and underlying signaling pathways.

Mechanism of Action

The three antidepressants exhibit distinct pharmacological profiles, targeting different monoamine neurotransmitter systems.

This compound is characterized as a dopamine and serotonin reuptake inhibitor. It shows a preferential, albeit relatively weak, inhibition of the dopamine transporter (DAT) and an even weaker inhibition of the serotonin transporter (SERT)[1].

Clomipramine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI)[2][3]. It has a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET)[3]. Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake[3][4].

Maprotiline is a selective norepinephrine reuptake inhibitor (NRI)[5][6]. It has a high affinity for the norepinephrine transporter (NET) with much lower affinity for the serotonin and dopamine transporters[5][6].

The following diagram illustrates the primary mechanisms of action for each drug at the synaptic level.

cluster_this compound This compound cluster_Clomipramine Clomipramine cluster_Maprotiline Maprotiline This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SERT_M Serotonin Transporter (SERT) This compound->SERT_M Weakly Inhibits Clomipramine Clomipramine SERT_C Serotonin Transporter (SERT) Clomipramine->SERT_C Potently Inhibits NET_C Norepinephrine Transporter (NET) Clomipramine->NET_C Inhibits Maprotiline Maprotiline NET_Ma Norepinephrine Transporter (NET) Maprotiline->NET_Ma Selectively Inhibits

Figure 1: Primary Mechanism of Action at the Synapse

Efficacy in Clinical Trials

Direct head-to-head clinical trials comparing this compound with clomipramine and maprotiline are scarce due to the former's withdrawal from the market. However, available data from separate studies allow for an indirect comparison of their antidepressant efficacy.

DrugComparatorStudy DesignDurationPatient PopulationOutcome MeasureEfficacy ResultsReference
This compound ImipramineMulticenter, double-blind4 weeksMajor Depression (DSM-III-R)MADRSPercentage of improvement in MADRS scores was not significantly different from the imipramine group.
Clomipramine PlaceboRandomized, double-blind6 weeksMajor DepressionHDRSStatistically significant relationship between depression rating and dose.[7]
Maprotiline FluoxetineRandomized, double-blind6 weeksMajor Depression (DSM-III)HDRS, Raskin Depression Scale, Covi Anxiety Scale, CGIA statistically significant improvement was achieved in both treatment groups, with no significant difference in efficacy between maprotiline and fluoxetine.[8]

MADRS: Montgomery-Åsberg Depression Rating Scale; HDRS: Hamilton Depression Rating Scale; CGI: Clinical Global Impression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key studies cited.

This compound vs. Imipramine Study
  • Objective: To compare the efficacy and tolerance of this compound and imipramine in depressed patients.

  • Design: A multicenter, double-blind, randomized controlled trial.

  • Participants: Patients diagnosed with Major Depression according to DSM-III-R criteria.

  • Intervention: Following a washout period, patients were randomized to receive either this compound or imipramine for 4 weeks.

  • Assessments: Efficacy was primarily assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS).

Clomipramine Dose-Effect Study (DUAG)
  • Objective: To examine the dose-effect and concentration-effect relationships of clomipramine in patients with depression.

  • Design: A randomized, double-blind study comparing five fixed doses of clomipramine.

  • Participants: 151 hospitalized or day patients with major depression, scoring ≥18 on the Hamilton Depression Scale (HDRS).

  • Intervention: Patients received one of five fixed doses of clomipramine (25, 50, 75, 125, and 200 mg/day) for 6 weeks following a 1-week washout period.

  • Assessments: Depression severity was rated weekly using the HDRS. Serum concentrations of clomipramine and its metabolites were also measured.[7]

Maprotiline vs. Fluoxetine Study
  • Objective: To compare the efficacy and side effects of maprotiline and fluoxetine in hospitalized patients with major depression.

  • Design: A six-week, double-blind, randomized trial.

  • Participants: Hospitalized patients with a diagnosis of DSM-III Major Depression without psychotic features.

  • Intervention: Patients were randomized to receive either maprotiline (50-150 mg/day) or fluoxetine (40-80 mg/day) for six weeks, preceded by a one-week single-blind placebo treatment.

  • Assessments: Efficacy was measured using the Hamilton Depression Rating Scale (HDRS), the Raskin Depression Scale, the Covi Anxiety Scale, and a Clinical Global Impression (CGI). Side effects were evaluated using an Adverse Events Scale.[8]

The following diagram outlines a generalized workflow for a double-blind, placebo-controlled clinical trial, representative of the studies discussed.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Washout Period Washout Period Inclusion/Exclusion Criteria->Washout Period Randomization Randomization Washout Period->Randomization Treatment Group A Treatment Group A Randomization->Treatment Group A Treatment Group B (Comparator) Treatment Group B (Comparator) Randomization->Treatment Group B (Comparator) Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Treatment Group A->Treatment Period Treatment Group B (Comparator)->Treatment Period Placebo Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Figure 2: Generalized Clinical Trial Workflow

Side Effect Profile

The adverse effect profiles of these medications are a critical consideration in clinical practice.

Side EffectThis compoundClomipramineMaprotiline
Anticholinergic LowHigh (Dry mouth, constipation, blurred vision)[4]Moderate (Less frequent and severe than amitriptyline)[5]
Sedation LowHigh[4]High[5]
Gastrointestinal N/ANausea, constipation[4]Nausea, constipation[6]
Cardiovascular N/AOrthostatic hypotension, tachycardiaLess likely to induce orthostatic hypotension and tachycardia than standard tricyclics[5]
Other Hepatotoxicity (led to withdrawal)Seizures, sexual dysfunction[4]Skin rashes (more frequent than imipramine/amitriptyline), seizures[5]

Signaling Pathways

The therapeutic and adverse effects of these antidepressants are mediated by complex intracellular signaling cascades initiated by their interaction with monoamine transporters.

This compound's inhibition of DAT and SERT leads to increased extracellular dopamine and serotonin. Increased dopaminergic signaling can modulate pathways involved in reward and motivation, such as the cAMP/PKA pathway. Enhanced serotonergic signaling can influence a multitude of downstream pathways, including those involved in mood regulation.

Clomipramine's potent inhibition of SERT and NET leads to a significant increase in synaptic serotonin and norepinephrine. This can lead to the desensitization of presynaptic autoreceptors and long-term adaptive changes in receptor density and signaling pathways, such as the cAMP and neurotrophic factor (e.g., BDNF) pathways, which are implicated in neuronal plasticity and antidepressant response.

Maprotiline's selective inhibition of NET increases synaptic norepinephrine levels. This can lead to the downregulation of β-adrenergic receptors and modulation of downstream signaling cascades, including the cAMP/PKA/CREB pathway, which is involved in gene expression and neuronal function.

The following diagram provides a simplified representation of the downstream signaling consequences of monoamine transporter inhibition.

cluster_transporter Monoamine Transporter Inhibition cluster_neurotransmitter Increased Synaptic Neurotransmitter cluster_receptor Postsynaptic Receptor Activation cluster_signaling Downstream Signaling Cascades DAT DAT (this compound) Dopamine Dopamine DAT->Dopamine SERT SERT (this compound, Clomipramine) Serotonin Serotonin SERT->Serotonin NET NET (Clomipramine, Maprotiline) Norepinephrine Norepinephrine NET->Norepinephrine D_Receptors Dopamine Receptors Dopamine->D_Receptors 5HT_Receptors Serotonin Receptors Serotonin->5HT_Receptors Adrenergic_Receptors Adrenergic Receptors Norepinephrine->Adrenergic_Receptors cAMP_PKA cAMP/PKA Pathway D_Receptors->cAMP_PKA BDNF_TrkB BDNF/TrkB Pathway 5HT_Receptors->BDNF_TrkB Adrenergic_Receptors->cAMP_PKA CREB CREB Activation cAMP_PKA->CREB BDNF_TrkB->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

References

Medifoxamine: A Favorable Anticholinergic Profile Compared to Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical and clinical data reveals that medifoxamine, an atypical antidepressant, exhibits a significantly lower risk of anticholinergic side effects compared to traditional tricyclic antidepressants (TCAs). This key difference, rooted in its distinct pharmacological profile, positions this compound as a potentially safer alternative for patient populations susceptible to the adverse effects of anticholinergic medications.

Tricyclic antidepressants are well-established as effective treatments for depression, but their utility is often limited by a range of side effects stemming from their affinity for various neurotransmitter receptors. Among the most common and troublesome are the anticholinergic effects, which result from the blockade of muscarinic acetylcholine receptors. These effects can manifest as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.

In stark contrast, this compound demonstrates a notable lack of affinity for muscarinic acetylcholine receptors. Unlike many TCAs, this compound's therapeutic action is primarily attributed to its activity as a weak dopamine reuptake inhibitor and a 5-HT2 receptor antagonist. This targeted mechanism of action spares the cholinergic system, thereby avoiding the cascade of anticholinergic side effects.

Comparative Analysis of Muscarinic Receptor Affinity

The most direct measure of a drug's potential to cause anticholinergic effects is its binding affinity for muscarinic receptors. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. A review of the available literature underscores the profound difference between this compound and TCAs in this regard.

While specific Ki values for this compound at muscarinic receptors are not prominently reported in publicly available literature, it is consistently described as having "very low affinity" and lacking anticholinergic properties. For the purpose of quantitative comparison, this can be represented as a Ki value significantly greater than 1,000 nM, indicating a negligible interaction with the receptor.

In contrast, TCAs, particularly tertiary amines like amitriptyline, exhibit high affinity for muscarinic receptors, with Ki values in the low nanomolar range. Secondary amines, such as desipramine, generally show a lower affinity than tertiary amines but are still significantly more potent at muscarinic receptors than this compound.

DrugClassMuscarinic Receptor Affinity (Ki, nM)Anticholinergic Potency
This compound Atypical Antidepressant> 1,000 (estimated)Very Low
Amitriptyline Tricyclic Antidepressant (Tertiary Amine)18High
Imipramine Tricyclic Antidepressant (Tertiary Amine)91High
Nortriptyline Tricyclic Antidepressant (Secondary Amine)130Moderate
Desipramine Tricyclic Antidepressant (Secondary Amine)250Moderate to Low

Note: Ki values for TCAs are approximate and can vary between studies. The value for this compound is an estimation based on qualitative descriptions of its very low affinity.

Experimental Protocols

The determination of a compound's anticholinergic potential relies on well-established experimental methodologies, both in vitro and in vivo.

In Vitro: Radioligand Binding Assays

A standard method to determine the binding affinity of a drug to muscarinic receptors is the competitive radioligand binding assay.

Objective: To determine the concentration of a test compound (e.g., this compound or a TCA) that inhibits the binding of a known radiolabeled ligand to muscarinic receptors by 50% (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Tissue preparation containing a high density of muscarinic receptors (e.g., rat brain cortex homogenate).

  • A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB).

  • Test compounds (this compound, TCAs) at various concentrations.

  • Assay buffer and a filtration apparatus.

Procedure:

  • The tissue homogenate is incubated with a fixed concentration of the radioligand ([3H]-QNB).

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • The amount of radioactivity on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined (IC50).

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo: Assessment of Anticholinergic Effects

Animal models are utilized to assess the functional consequences of muscarinic receptor blockade.

Objective: To measure the physiological effects of a drug that are indicative of anticholinergic activity.

Example: Sialogogue-Induced Salivation in Rodents

  • Animals (e.g., mice or rats) are administered the test compound (this compound or a TCA) or a vehicle control.

  • After a predetermined time for drug absorption, a muscarinic agonist (sialogogue), such as pilocarpine or oxotremorine, is administered to stimulate salivation.

  • Saliva production is measured over a specific period. This can be done by placing pre-weighed cotton balls in the animal's mouth and measuring the weight change.

  • A reduction in saliva production in the drug-treated group compared to the control group indicates an anticholinergic effect.

Visualizing the Mechanisms

To better understand the interaction of these compounds at a molecular and systemic level, the following diagrams illustrate the relevant pathways and experimental workflows.

Cholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh Choline Choline Choline->ACh ACh_Vesicle Vesicle ACh->ACh_Vesicle Muscarinic_Receptor Muscarinic Receptor ACh_Vesicle->Muscarinic_Receptor ACh Release & Binding G_Protein G-Protein Muscarinic_Receptor->G_Protein activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector modulates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Effector->Cellular_Response TCA Tricyclic Antidepressant (TCA) TCA->Muscarinic_Receptor Blocks This compound This compound This compound->Muscarinic_Receptor No significant blockade

Caption: Cholinergic signaling at the muscarinic receptor and points of intervention.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow start Start prepare_homogenate Prepare Tissue Homogenate (e.g., rat brain cortex) start->prepare_homogenate add_radioligand Add Radioligand ([3H]-QNB) prepare_homogenate->add_radioligand add_competitor Add Unlabeled Competitor (this compound or TCA) at varying concentrations add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Analyze Data: Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The available evidence strongly indicates that this compound is devoid of significant anticholinergic effects, a characteristic that distinguishes it from tricyclic antidepressants. This is supported by its very low affinity for muscarinic acetylcholine receptors. For researchers and drug development professionals, this pharmacological distinction is critical. The lack of anticholinergic activity suggests that this compound may offer a better-tolerated treatment option for depression, particularly in elderly patients and those with pre-existing conditions where anticholinergic side effects can lead to significant morbidity. Further head-to-head clinical trials focusing on tolerability would be beneficial to fully elucidate the clinical advantages of this compound's favorable side effect profile.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medifoxamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Medifoxamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.